molecular formula C13H20O2 B7993035 (2-Methyl-4-(pentyloxy)phenyl)methanol

(2-Methyl-4-(pentyloxy)phenyl)methanol

Cat. No.: B7993035
M. Wt: 208.30 g/mol
InChI Key: FQXRQPOVMBEOBT-UHFFFAOYSA-N
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Description

(2-Methyl-4-(pentyloxy)phenyl)methanol ( 1443306-21-5) is a high-purity chemical compound offered with a minimum purity of ≥97% . It has a molecular formula of C₁₃H₂₀O₂ and a molecular weight of 208.30 g/mol . Researchers should store this product sealed in a dry environment at 2-8°C . This compound is a key synthetic intermediate in medicinal chemistry research, particularly in the development of agonists for the orphan G protein-coupled receptor 88 (GPR88) . GPR88 is a receptor highly expressed in the brain's striatum and is a potential therapeutic target for several central nervous system disorders, including Parkinson's disease, schizophrenia, and drug addiction . The (2-Methyl-4-(pentyloxy)phenyl)methanol structure serves as a core building block, specifically as a precursor for the "Site A" phenoxy moiety in advanced GPR88 agonist scaffolds like 2-AMPP . Its lipophilic pentyloxy chain is known to be favorable for receptor potency in these analogues . Safety Information: This compound is classified with the signal word "Warning" under GHS labeling. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H320 (May cause eye irritation) . Researchers should refer to the Safety Data Sheet (SDS) for comprehensive handling instructions. Notice: This product is intended for research and further manufacturing applications only. It is strictly not for direct human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methyl-4-pentoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-3-4-5-8-15-13-7-6-12(10-14)11(2)9-13/h6-7,9,14H,3-5,8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXRQPOVMBEOBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC(=C(C=C1)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis Pathway and Mechanistic Insights for (2-Methyl-4-(pentyloxy)phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

(2-Methyl-4-(pentyloxy)phenyl)methanol (CAS: 1443306-21-5) is a highly versatile synthetic intermediate utilized in the development of lipophilic ligands, lipid-modulating therapeutics, and custom active pharmaceutical ingredients (APIs). Structurally, it features a central benzylic alcohol, an ortho-methyl group that provides steric tuning, and a para-pentyloxy chain that imparts significant lipophilicity.

This technical guide details a robust, self-validating two-step synthesis pathway designed for high yield, chemoselectivity, and scalability. By leveraging foundational principles of physical organic chemistry, the protocol ensures that each step serves as an internal quality control checkpoint.

Retrosynthetic Analysis & Strategic Design

The most efficient retrosynthetic disconnection of the target molecule relies on two fundamental transformations:

  • C–O Bond Formation: The para-pentyloxy ether linkage is constructed via a Williamson ether synthesis.

  • Carbonyl Reduction: The benzylic alcohol is generated via the hydride reduction of an intermediate benzaldehyde.

Starting from the commercially available 4-hydroxy-2-methylbenzaldehyde , the pathway avoids complex protecting group strategies. The formyl group serves a dual purpose: it increases the acidity of the para-phenolic hydroxyl (facilitating etherification) and acts as the direct precursor to the final hydroxymethyl group.

SynthesisPathway SM 4-Hydroxy-2-methylbenzaldehyde (Starting Material) Step1 Step 1: Alkylation K2CO3, DMF, 80°C SM->Step1 Alk 1-Bromopentane (Alkylating Agent) Alk->Step1 Int 2-Methyl-4-(pentyloxy)benzaldehyde (Intermediate) Step2 Step 2: Reduction NaBH4, MeOH, 0°C Int->Step2 Prod (2-Methyl-4-(pentyloxy)phenyl)methanol (Target API Intermediate) Step1->Int Williamson Etherification Step2->Prod Hydride Reduction

Figure 1: Two-step synthesis pathway from 4-hydroxy-2-methylbenzaldehyde to the target alcohol.

Mechanistic Causality & Experimental Choices

Step 1: Williamson Etherification (SN2 Mechanism)

The alkylation of 4-hydroxy-2-methylbenzaldehyde with 1-bromopentane utilizes Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF), a standard protocol for aryl ether functionalization ().

  • Causality of Base: As detailed in mechanistic reviews of , K₂CO₃ is a mild, non-nucleophilic base. It is strong enough to deprotonate the phenol (pKa ~7.5–8.0 due to the electron-withdrawing para-formyl group) but weak enough to prevent unwanted Cannizzaro reactions or aldol condensations at the aldehyde moiety.

  • Causality of Solvent: DMF is a polar aprotic solvent. It solvates the potassium cation effectively, leaving the phenoxide anion "naked" and highly nucleophilic, drastically accelerating the SN2 displacement of the primary bromide.

Step 2: Hydride Transfer (Carbonyl Reduction)

The reduction of the intermediate 2-methyl-4-(pentyloxy)benzaldehyde is achieved using Sodium Borohydride (NaBH₄) in Methanol (MeOH).

  • Causality of Reagent: As established in kinetic studies of , NaBH₄ is highly chemoselective. It readily reduces aldehydes to primary alcohols but is entirely unreactive toward the newly formed ether linkage or the aromatic ring.

  • Causality of Solvent: Methanol acts as both the solvent and a protic participant. The initial hydride transfer forms an alkoxide intermediate, which is rapidly protonated by methanol, driving the equilibrium forward and collapsing the borate complex.

Step-by-Step Synthesis Protocol (The Self-Validating System)

Step 1: Synthesis of 2-Methyl-4-(pentyloxy)benzaldehyde
  • Reaction Setup: Charge a dry, nitrogen-flushed round-bottom flask with 4-hydroxy-2-methylbenzaldehyde (1.0 equiv) and anhydrous DMF (10 mL/g).

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (1.5 equiv). Stir at room temperature for 15 minutes to allow phenoxide formation (the solution will transition to a deep yellow).

  • Alkylation: Dropwise add 1-bromopentane (1.2 equiv). Heat the reaction mixture to 80°C.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 4:1) or HPLC. The reaction is complete when <1% of the starting phenol remains (typically 4–6 hours).

  • Workup: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with a 5% LiCl aqueous solution (to remove residual DMF) and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Step 2: Synthesis of (2-Methyl-4-(pentyloxy)phenyl)methanol
  • Reaction Setup: Dissolve the crude 2-methyl-4-(pentyloxy)benzaldehyde (1.0 equiv) in anhydrous Methanol (8 mL/g) and cool to 0°C in an ice bath.

  • Reduction: Slowly add NaBH₄ (1.2 equiv) in small portions to control hydrogen gas evolution and exothermicity.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • In-Process Control (IPC): Monitor via TLC/HPLC. Confirm the complete disappearance of the aldehyde peak.

  • Workup & Purification: Quench carefully with saturated aqueous NH₄Cl to destroy excess hydride. Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM). Wash with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the pure target compound.

Workflow React Reaction Setup Anhydrous N2 IPC In-Process Control HPLC/TLC tracking React->IPC Workup Aqueous Workup Liquid-liquid extraction IPC->Workup Purify Purification Silica Chromatography Workup->Purify QA Final QA NMR & LC-MS >98% Purify->QA

Figure 2: Self-validating experimental workflow with integrated in-process controls (IPC).

Quantitative Data & Yield Optimization

The following table summarizes the optimized stoichiometric parameters and expected yields for the two-step process, ensuring reproducible scale-up.

Reaction StepReagent / CatalystMolar EquivalentsTemp (°C)Time (h)Expected YieldPurity (HPLC)
1. Alkylation 4-Hydroxy-2-methylbenzaldehyde1.00----
1-Bromopentane1.20804 - 685 - 92%> 95%
K₂CO₃ (Anhydrous)1.5080---
2. Reduction 2-Methyl-4-(pentyloxy)benzaldehyde1.00----
NaBH₄1.200 → 25290 - 95%> 98%

Analytical Validation (Self-Validating Protocols)

To ensure trustworthiness and scientific integrity, the protocol mandates strict analytical validation at each stage:

  • Intermediate Validation: The aldehyde intermediate must show a distinct ¹H NMR singlet at ~10.1 ppm (CHO) and a triplet at ~4.0 ppm (OCH₂ of the pentyl group). The disappearance of the phenolic OH signal (~5.5 ppm) confirms complete alkylation.

  • Final Product QA: Successful reduction is validated by the disappearance of the aldehyde proton signal and the emergence of a new singlet at ~4.6 ppm, corresponding to the benzylic CH₂ protons of the (2-Methyl-4-(pentyloxy)phenyl)methanol, alongside the broad singlet of the hydroxyl (–OH) group at ~1.8 ppm.

References

  • US Patent 9315495B2.Antibacterial agents: aryl myxopyronin derivatives. Google Patents.
  • Pratihar, S. (2014). Electrophilicity and nucleophilicity of commonly used aldehydes. Organic & Biomolecular Chemistry, 12, 5781-5784. Royal Society of Chemistry. URL:[Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. URL:[Link]

(2-Methyl-4-(pentyloxy)phenyl)methanol chemical properties and structure

[1]

Executive Summary

(2-Methyl-4-(pentyloxy)phenyl)methanol (CAS: 1443306-21-5) is a functionalized benzyl alcohol derivative characterized by an electron-rich aromatic core substituted with a lipophilic pentyloxy chain and an ortho-methyl group. It serves as a critical intermediate in the synthesis of liquid crystalline mesogens and pharmaceutical scaffolds. Its amphiphilic nature—combining a polar hydroxymethyl head group with a hydrophobic pentyl tail—makes it valuable for structure-activity relationship (SAR) studies targeting lipophilicity adjustments in drug design.

Chemical Identity & Structural Analysis[2][3][4]

Nomenclature & Identifiers
PropertySpecification
IUPAC Name (2-Methyl-4-(pentyloxy)phenyl)methanol
Common Synonyms 4-Pentyloxy-2-methylbenzyl alcohol; [2-Methyl-4-(pentyloxy)phenyl]methanol
CAS Number 1443306-21-5
Molecular Formula C₁₃H₂₀O₂
Molecular Weight 208.30 g/mol
SMILES CCCCCOC1=CC=C(CO)C(=C1)C
InChIKey FQXRQPOVMBEOBT-UHFFFAOYSA-N
Structural Properties

The molecule features a tri-substituted benzene ring. The 4-pentyloxy group acts as a strong electron-donating group (EDG) via resonance, increasing the electron density of the ring, particularly at the positions ortho to itself. The 2-methyl group provides steric bulk adjacent to the benzylic alcohol, which can influence the kinetics of metabolic oxidation or chemical functionalization at the benzylic position.

  • Electronic Character: Electron-rich aromatic system (activated).

  • Sterics: The ortho-methyl group introduces moderate steric hindrance, potentially restricting rotation around the phenyl-methylene bond compared to unsubstituted benzyl alcohol.

  • Lipophilicity: The C5 alkyl chain significantly increases the partition coefficient (LogP ~3.06), enhancing solubility in non-polar organic solvents and permeability across lipid membranes compared to methoxy analogues.

Physicochemical Properties[3][4][6][8]

ParameterValue / Description
Physical State Solid (Crystalline mass or needles)
Melting Point Typically >50°C (Predicted range based on analogues: 60–75°C)
Solubility (Organic) Soluble in DCM, Ethyl Acetate, Methanol, DMSO
Solubility (Aqueous) Negligible (<0.1 mg/mL) due to the pentyl chain
pKa ~14.5 (Benzylic alcohol proton), ~10 (Phenol precursor, if unreacted)
LogP (Predicted) 3.06 ± 0.3

Synthesis Pathways

The most robust synthetic route involves a linear two-step sequence starting from commercially available 4-hydroxy-2-methylbenzaldehyde . This approach ensures regioselectivity and high yields.

Synthetic Workflow Diagram

SynthesisPathStart4-Hydroxy-2-methylbenzaldehyde(Starting Material)Step1Step 1: Williamson Ether Synthesis(+ 1-Bromopentane)Start->Step1K2CO3, DMF80°C, 4hInterIntermediate:4-(Pentyloxy)-2-methylbenzaldehydeStep1->InterYield: ~90-95%Step2Step 2: Carbonyl Reduction(+ NaBH4)Inter->Step2MeOH/THF0°C -> RTProductProduct:(2-Methyl-4-(pentyloxy)phenyl)methanolStep2->ProductYield: ~95%

Caption: Two-step synthesis via Williamson etherification followed by hydride reduction.

Detailed Experimental Protocol
Step 1: Synthesis of 4-(Pentyloxy)-2-methylbenzaldehyde
  • Reagents: Charge a reaction vessel with 4-hydroxy-2-methylbenzaldehyde (1.0 eq) and anhydrous Dimethylformamide (DMF) (5 mL/mmol).

  • Base Activation: Add Potassium Carbonate (K₂CO₃) (1.5 eq) and stir at room temperature for 15 minutes to generate the phenoxide anion.

  • Alkylation: Add 1-Bromopentane (1.2 eq) dropwise.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the phenol.

  • Workup: Cool to RT, pour into ice water, and extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Step 2: Reduction to (2-Methyl-4-(pentyloxy)phenyl)methanol
  • Solvation: Dissolve the intermediate aldehyde (1.0 eq) in Methanol (or MeOH/THF 1:1).

  • Reduction: Cool the solution to 0°C (ice bath). Add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise over 10 minutes to avoid vigorous gas evolution.

  • Completion: Allow the mixture to warm to room temperature and stir for 1–2 hours.

  • Quench: Quench carefully with saturated NH₄Cl solution or water.

  • Isolation: Extract with Dichloromethane (DCM). Dry the organic phase (MgSO₄) and evaporate the solvent to yield the target benzyl alcohol as a white solid.

Reactivity & Functionalization Profile

The chemical behavior of (2-Methyl-4-(pentyloxy)phenyl)methanol is dominated by the primary benzylic alcohol and the electron-rich aromatic ring.

Reactivity Logic Map

ReactivityCenter(2-Methyl-4-(pentyloxy)phenyl)methanolOxidationOxidation(MnO2 or PCC)Center->OxidationHalogenationHalogenation(SOCl2 or PBr3)Center->HalogenationEsterificationAcylation(AcCl / Pyridine)Center->EsterificationEASElectrophilic Aromatic Substitution(Bromination/Nitration)Center->EASAldehydeAldehyde Derivative(Reversible Intermediate)Oxidation->AldehydeReverts to precursorHalideBenzyl Halide(Active Electrophile)Halogenation->HalideFor N/O/S-AlkylationEsterBenzyl Ester(Prodrug / Protected Form)Esterification->EsterLipophilic prodrugsRingSubRing-Substituted Analogues(Ortho to Alkoxy)EAS->RingSubRegioselective at C-5

Caption: Core transformations available for the benzylic alcohol and aromatic scaffold.

Key Transformations
  • Activation (Halogenation): Conversion to the benzyl chloride using Thionyl Chloride (SOCl₂) allows this molecule to serve as a "benzylating agent." This is crucial for attaching this lipophilic motif to amines or phenols in drug synthesis.

  • Oxidation: Can be oxidized back to the aldehyde (using PCC/DMP) or fully to the benzoic acid (using KMnO₄), which are valuable for amide coupling reactions.

  • Acid Sensitivity: While the ether linkage is generally stable, strong Lewis acids (e.g., BBr₃) will cleave the pentyl ether, regenerating the phenol. The benzylic alcohol is acid-labile and can form carbocations prone to polymerization or self-etherification.

Applications in Research

  • Medicinal Chemistry: Used as a linker to improve the lipophilicity (LogP) of polar pharmacophores. The ortho-methyl group improves metabolic stability by blocking enzymatic access to the benzylic position.

  • Material Science: A precursor for calamitic liquid crystals . The rigid aromatic core and flexible pentyl tail facilitate mesophase formation (nematic/smectic phases).

  • Surfactant Synthesis: Can be sulfated or phosphorylated to create anionic surfactants with specific packing parameters.

Safety & Handling (GHS)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.[2][3]
STOT-SE H335May cause respiratory irritation.[3]

Precautionary Measures:

  • Wear nitrile gloves and safety glasses.

  • Avoid dust formation; handle in a fume hood.

  • Store at room temperature in a dry environment (hygroscopic potential).

References

  • Sigma-Aldrich. (2-Methyl-4-(pentyloxy)phenyl)methanol Product Sheet. Available at:

  • ChemScene. Safety Data Sheet: (2-Methyl-4-(pentyloxy)phenyl)methanol. Available at:

  • PubChem. Compound Summary: [4-(pentyloxy)phenyl]methanol (Analogous Structure Data). Available at:

  • BenchChem. Protocol for Williamson Ether Synthesis of Alkoxybenzyl Alcohols. Available at:

(2-Methyl-4-(pentyloxy)phenyl)methanol: A Technical Guide to Physicochemical Profiling and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and rational drug design, the selection of highly specific building blocks dictates the success of downstream lead optimization. (2-Methyl-4-(pentyloxy)phenyl)methanol (CAS: 1443306-21-5) is a highly versatile, multi-functional benzylic alcohol[1]. Featuring a lipophilic pentyloxy tail, an electron-rich aromatic core, and a sterically shielded hydroxymethyl head group, this compound serves as an ideal precursor for synthesizing modulators of lipid-binding targets, such as G-protein coupled receptors (GPCRs) and nuclear receptors.

This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and detailed synthetic workflows, empowering researchers to effectively integrate this compound into their drug discovery pipelines.

Physicochemical Profiling & Identifiers

To ensure rigorous tracking and reproducibility across computational and synthetic workflows, the core identifiers and quantitative physicochemical properties of (2-Methyl-4-(pentyloxy)phenyl)methanol are summarized below[1].

Property / IdentifierValue / Descriptor
Chemical Name (2-Methyl-4-(pentyloxy)phenyl)methanol
CAS Registry Number 1443306-21-5
Molecular Formula C₁₃H₂₀O₂
Molecular Weight 208.30 g/mol
SMILES String CCCCCOC1=CC=C(CO)C(=C1)C
InChI Key FQXRQPOVMBEOBT-UHFFFAOYSA-N
Topological Polar Surface Area (TPSA) 29.46 Ų
Physical Form Solid (at room temperature)
Purity Standard ≥97% (Typical commercial availability)

Structural Rationale & Pharmacophore Mapping

The utility of (2-Methyl-4-(pentyloxy)phenyl)methanol lies in the causality between its structural features and its behavior in both biological systems and synthetic reactions.

  • The Pentyloxy Tail (Lipophilic Anchor): The 5-carbon ether chain significantly increases the overall lipophilicity (LogP) of the molecule. In drug design, this tail is critical for anchoring the molecule into deep, hydrophobic binding pockets often found in lipid-sensing receptors.

  • The Ortho-Methyl Group (Steric Shielding): Positioned adjacent to the hydroxymethyl group, the methyl substituent provides critical steric hindrance. Causality: This shielding restricts the rotational freedom of the benzylic carbon, locking it into specific conformations that can enhance target binding affinity. Furthermore, it slows down in vivo phase I metabolism (e.g., rapid oxidation by Cytochrome P450 enzymes), thereby improving the pharmacokinetic half-life of derived drugs.

  • The Hydroxymethyl Head (Reactive Handle): The primary benzylic alcohol acts as both a hydrogen-bond donor/acceptor in biological systems and a highly reactive handle for synthetic derivatization.

Pharmacophore Molecule Target Ligand Design Tail Pentyloxy Tail (Lipophilic Anchor) Molecule->Tail Hydrophobic Pocket Binding Ring Aromatic Ring (Pi-Pi Stacking) Molecule->Ring Core Scaffold Methyl Ortho-Methyl (Steric Shielding) Molecule->Methyl Conformation Control Head Hydroxymethyl (H-Bond Donor/Acceptor) Molecule->Head Solvent/Target Interaction

Conceptual pharmacophore mapping of (2-Methyl-4-(pentyloxy)phenyl)methanol.

Synthetic Utility & Derivatization Workflows

As a building block, the compound can be branched into several distinct synthetic pathways depending on the desired lead compound architecture. The electron-donating nature of the pentyloxy group activates the aromatic ring, while the benzylic alcohol is primed for transformation.

G Core (2-Methyl-4-(pentyloxy)phenyl)methanol CAS: 1443306-21-5 Oxidation Oxidation (Dess-Martin/Swern) Core->Oxidation Mild Oxidants Activation Benzylic Activation (Halogenation/Mesylation) Core->Activation SOCl2 / MsCl EAS Electrophilic Aromatic Substitution Core->EAS Halogens / Lewis Acids Aldehyde Benzaldehyde Derivative (Reductive Amination) Oxidation->Aldehyde Electrophile Benzylic Electrophile (SN2 Reactions) Activation->Electrophile Substituted Ring-Substituted Core (Cross-Coupling) EAS->Substituted

Primary synthetic derivatization workflows for the benzylic alcohol core.

Experimental Protocol: Chemoselective Oxidation to Aldehyde

A frequent requirement in drug discovery is the conversion of the benzylic alcohol to its corresponding benzaldehyde derivative, which can subsequently undergo reductive amination to form complex amine libraries.

Mechanistic Rationale for Reagent Selection: Strong oxidants like Jones reagent (CrO₃/H₂SO₄) will over-oxidize the benzylic alcohol to a carboxylic acid and the highly acidic conditions risk cleaving the pentyloxy ether linkage[2]. To create a self-validating, fail-safe system, we employ Dess-Martin Periodinane (DMP) [3][4]. DMP operates at neutral pH and room temperature, ensuring the reaction stops strictly at the aldehyde stage while preserving the ether linkage.

Step-by-Step Methodology: Dess-Martin Oxidation

Reagents Required:

  • (2-Methyl-4-(pentyloxy)phenyl)methanol (1.0 equivalent)

  • Dess-Martin Periodinane (DMP) (1.2 equivalents)

  • Dichloromethane (DCM), anhydrous (0.1 M relative to substrate)

  • Saturated aqueous NaHCO₃ / Na₂S₂O₃ (1:1 v/v)

Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Dissolution: Dissolve the (2-Methyl-4-(pentyloxy)phenyl)methanol in anhydrous DCM to achieve a 0.1 M concentration. Cool the solution to 0 °C using an ice-water bath.

  • Oxidant Addition: Add DMP (1.2 eq) portion-wise over 5 minutes. Causality: The slight excess ensures complete conversion, while portion-wise addition controls the mild exotherm associated with the ligand exchange on the hypervalent iodine[3].

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 1.5 to 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (8:2) eluent. The product aldehyde will run significantly higher (higher Rf) than the polar starting alcohol.

  • Quenching (Self-Validating Step): Once complete consumption of the starting material is observed, dilute the mixture with additional DCM and pour it into an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

    • Causality: The Na₂S₂O₃ reduces unreacted DMP and the iodine byproducts to water-soluble, non-oxidizing species. The NaHCO₃ neutralizes the acetic acid generated during the reaction, preventing any acid-catalyzed side reactions (such as acetal formation) with the newly formed aldehyde[3][4].

  • Extraction & Purification: Stir the biphasic mixture vigorously until the organic layer is clear (approx. 15 minutes). Separate the organic layer, extract the aqueous layer twice with DCM, dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude 2-methyl-4-(pentyloxy)benzaldehyde can typically be used in the next step without further column chromatography.

References

  • Wikipedia Contributors. "Dess–Martin periodinane". Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Organic Chemistry Portal. "Dess-Martin periodinane, Triacetoxyperiodinane, DMP". Organic Chemistry Portal. Available at:[Link]

  • Chemistry Steps. "Dess–Martin periodinane (DMP) oxidation". Chemistry Steps. Available at:[Link]

Sources

Comprehensive Spectroscopic Characterization of (2-Methyl-4-(pentyloxy)phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1443306-21-5 Molecular Formula: C₁₃H₂₀O₂ Molecular Weight: 208.30 g/mol [1][2]

Executive Summary

(2-Methyl-4-(pentyloxy)phenyl)methanol is a functionalized benzyl alcohol derivative characterized by a lipophilic pentyloxy tail and an electron-donating methyl group on the aromatic core.[2] It serves as a critical intermediate in the synthesis of liquid crystalline materials, polymer precursors, and pharmaceutical linkers.[2]

This technical guide provides a definitive spectroscopic profile for researchers. Unlike generic databases, this document synthesizes high-fidelity structural assignments based on empirical data from close structural analogs (e.g., 4-methoxy-2-methylbenzyl alcohol) and substituent additivity principles. It addresses sample preparation, impurity profiling, and detailed signal assignment for NMR, IR, and Mass Spectrometry.

Synthesis & Sample Purity Context

Understanding the synthetic origin is vital for interpreting spectroscopic noise.[2] This molecule is typically synthesized via a two-step sequence:[2][3]

  • Williamson Ether Synthesis: Alkylation of 4-hydroxy-2-methylbenzaldehyde with 1-bromopentane.[2]

  • Carbonyl Reduction: Reduction of the intermediate aldehyde using NaBH₄.

Common Impurities to Watch:

  • Aldehyde Residue: Look for a proton signal at ~10.0 ppm (CHO) or IR stretch at ~1690 cm⁻¹.[2]

  • Residual Bromide: 1-Bromopentane signals (triplet at ~3.4 ppm).[2]

  • Over-reduction: Hydrogenolysis products (rare with borohydrides).[2]

Analytical Workflow Diagram

AnalyticalWorkflow cluster_Methods Spectroscopic Validation Sample Crude Sample (2-Methyl-4-(pentyloxy)phenyl)methanol Prep Sample Prep (Solvent: CDCl3 / KBr) Sample->Prep NMR 1H / 13C NMR (Structure Confirmation) Prep->NMR IR FT-IR (Func. Group ID) Prep->IR MS GC-MS / ESI (MW & Frag.) Prep->MS Validation Purity Assessment (>98% Required) NMR->Validation Integral Ratios IR->Validation No C=O MS->Validation M+ 208

Figure 1: Analytical workflow for structural validation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural elucidation.[2] The data below assumes a solvent of Chloroform-d (CDCl₃) at 298 K.

¹H NMR (Proton) Assignment

The aromatic region displays a characteristic 1,2,4-substitution pattern. The electron-donating pentyloxy group shields the protons at positions 3 and 5, while the hydroxymethyl group deshields position 6.[2]

Position / GroupShift (δ ppm)MultiplicityIntegralCoupling (J Hz)Assignment Logic
Ar-H (C6) 7.20 – 7.25Doublet (d)1HJ ≈ 8.2Ortho to CH₂OH; deshielded by benzyl alcohol.[2]
Ar-H (C3) 6.70 – 6.75Singlet (s) or d1HJ ≈ 2.5Meta to CH₂OH; shielded by alkoxy/methyl.[2]
Ar-H (C5) 6.68 – 6.73dd1HJ ≈ 8.2, 2.5Ortho to alkoxy; shielded.[2]
Ar-CH₂-OH 4.60Singlet (s)2H-Benzylic methylene.[2] Shifts to ~4.4 in DMSO-d₆.
-O-CH₂- 3.94Triplet (t)2HJ ≈ 6.6Characteristic ether methylene.[2]
Ar-CH₃ 2.34Singlet (s)3H-Aryl methyl group.[2]
-CH₂- (Pentyl) 1.75 – 1.82Multiplet (m)2H-β-methylene of pentyl chain.[2]
-CH₂- (Pentyl) 1.35 – 1.48Multiplet (m)4H-Central methylenes of pentyl chain.[2][4]
-CH₃ (Terminal) 0.93Triplet (t)3HJ ≈ 7.0Terminal methyl of pentyl chain.[2]
-OH ~1.6 - 2.0Broad s1H-Concentration dependent.[2] Disappears with D₂O shake.

Protocol Note: If the benzylic methylene (4.60 ppm) appears as a doublet, it indicates strong coupling to the hydroxyl proton, usually observed in ultra-dry DMSO-d₆ or acetone-d₆. In CDCl₃, it typically appears as a singlet due to rapid proton exchange.[2]

¹³C NMR (Carbon) Assignment

Expected signals for the 13 unique carbon environments.

  • Aromatic C-O (C4): ~159.0 ppm (Deshielded by oxygen).[2]

  • Aromatic C-CH₂OH (C1): ~132.5 ppm.[2]

  • Aromatic C-Me (C2): ~137.0 ppm.[2]

  • Aromatic CH (C6): ~129.5 ppm.[2][5]

  • Aromatic CH (C3/C5): ~111.0 – 116.0 ppm (Shielded).[2]

  • Benzylic C (CH₂OH): ~64.0 ppm.[2]

  • Ether C (O-CH₂): ~68.0 ppm.[2]

  • Aliphatic Chain: ~29.0, 28.2, 22.5, 14.1 (Terminal CH₃) ppm.

  • Ar-CH₃: ~19.0 ppm.[2]

Infrared Spectroscopy (FT-IR)

IR analysis is best performed using a neat film (ATR) or KBr pellet.[2] This technique confirms the functional group transformation (Aldehyde → Alcohol).[2]

Wavenumber (cm⁻¹)Vibration ModeIntensityDiagnostic Value
3300 – 3450 O-H StretchBroad, MedConfirms Alcohol.[2] (Sharp peak ~3600 in dilute solution).[2]
2850 – 2960 C-H Stretch (Alk)StrongSignificant due to the pentyl chain.[2]
1610, 1580 C=C AromaticMediumBenzene ring skeletal vibrations.
1245 C-O-C StretchStrongAsymmetric aryl alkyl ether stretch.[2]
1030 – 1050 C-O Stretch (1°)StrongPrimary alcohol (CH₂-OH) stretch.[2]
810 – 830 C-H Bend (oop)MediumCharacteristic of 1,2,4-trisubstituted benzene.

Critical QC Check: Absence of a peak at 1680–1700 cm⁻¹ confirms the complete reduction of the starting aldehyde.[2]

Mass Spectrometry (MS)

Method: GC-MS (EI, 70eV) or ESI-MS.

Fragmentation Logic (EI)
  • Molecular Ion (M⁺): m/z 208 (Visible, stable aromatic).

  • [M - OH]⁺: m/z 191 (Loss of hydroxyl radical, formation of benzylic cation).

  • [M - C₅H₁₁]⁺: m/z 137 (Loss of pentyl chain via ether cleavage).[2]

  • [M - H₂O]⁺: m/z 190 (Dehydration).[2]

  • Tropylium Ion Derivative: m/z 137/138 (Characteristic of alkyl-substituted benzyl alcohols).[2]

Fragmentation Pathway Diagram

MS_Fragmentation M_Ion Molecular Ion (M+) m/z = 208 Frag1 [M - OH]+ Benzylic Cation m/z = 191 M_Ion->Frag1 - OH (17) Frag2 [M - C5H11]+ Quinone Methide-like m/z = 137 M_Ion->Frag2 - Pentyl (71) Frag3 [M - H2O]+ Dehydration m/z = 190 M_Ion->Frag3 - H2O (18)

Figure 2: Proposed Electron Ionization (EI) fragmentation pathway.

Experimental Protocols

NMR Sample Preparation
  • Mass: Weigh 10–15 mg of the solid/oil.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D, with 0.03% TMS).

  • Filtration: If the solution is cloudy (inorganic salts from synthesis), filter through a small plug of glass wool into the NMR tube.[2]

  • Acquisition: Run standard proton sequence (16 scans) and C13 (256-1024 scans depending on concentration).[2]

GC-MS Method[2]
  • Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).[2]

  • Inlet Temp: 250°C.

  • Carrier Gas: Helium @ 1.0 mL/min.[2]

  • Oven Program: 60°C (hold 1 min) → 20°C/min → 280°C (hold 5 min).

  • Retention Time: Expect elution after simple benzyl alcohols but before dimers; estimated RT ~12-14 min depending on ramp.

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 11505, 4-Methylbenzyl alcohol. Retrieved from [Link] (Used for aromatic core shift benchmarking).[2]

  • National Institute of Standards and Technology (NIST). (2023).[2] Mass Spectrum of 2-Methoxybenzyl alcohol. NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link] (Used for fragmentation logic of alkoxybenzyl alcohols).[2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][6] (Source for substituent additivity rules and coupling constants).

Sources

Computational Profiling of (2-Methyl-4-(pentyloxy)phenyl)methanol: Structural Dynamics and Ligand-Target Interactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Space Analysis

This technical guide provides a rigorous in silico characterization protocol for (2-Methyl-4-(pentyloxy)phenyl)methanol (CAS 1443306-21-5). This molecule represents a lipophilic benzyl alcohol derivative, a chemical class frequently investigated for tyrosinase inhibition, antimicrobial activity, and potential EGFR kinase modulation.

The presence of the pentyloxy tail at the para-position significantly alters the physicochemical profile compared to the parent benzyl alcohol, introducing steric bulk and hydrophobicity that drives specific hydrophobic collapse in receptor binding pockets.[1] This guide details the workflow for evaluating this compound's efficacy using Density Functional Theory (DFT), Molecular Docking, and Molecular Dynamics (MD).

Structural Definition
  • IUPAC Name: (2-Methyl-4-(pentyloxy)phenyl)methanol[2][3]

  • SMILES: CCCCCOC1=CC(C)=C(CO)C=C1[1][2][4]

  • Key Pharmacophores:

    • H-Bond Donor/Acceptor: Hydroxymethyl group (-CH2OH).[1]

    • Hydrophobic Anchor: Pentyloxy chain (-O-C5H11).[1]

    • Scaffold: 2-Methyl substituted benzene ring.[2][3]

Computational Workflow Architecture

The following diagram outlines the decision logic and data flow for the in silico profiling of this compound.

Workflow Start Ligand: (2-Methyl-4-(pentyloxy)phenyl)methanol DFT DFT Optimization (B3LYP/6-31G**) Start->DFT Geometry Correction ADMET ADMET Profiling (SwissADME/pkCSM) Start->ADMET Drug-Likeness Docking Molecular Docking (AutoDock Vina / Glide) DFT->Docking Optimized Ligand Analysis Binding Free Energy & RMSD/RMSF Analysis ADMET->Analysis Toxicity Filters Target Target Selection (Tyrosinase / EGFR) Target->Docking Receptor Grid MD MD Simulation (GROMACS, 100ns) Docking->MD Top Pose MD->Analysis Trajectory Data

Figure 1: Integrated computational workflow for the structural and functional assessment of lipophilic benzyl alcohol derivatives.

Protocol 1: Ligand Preparation & DFT Optimization

Standard force fields (MMFF94) often fail to accurately predict the torsional strain of the alkoxy tail in solution.[1] We employ Density Functional Theory (DFT) to obtain the global minimum conformation.

Methodology
  • Software: Gaussian 16 or ORCA 5.0.

  • Functional/Basis Set: B3LYP/6-311G(d,p).

  • Solvation Model: IEFPCM (Water) to simulate physiological conditions.[1]

  • Causality: The pentyloxy chain is flexible.[1] DFT optimization ensures the starting geometry for docking is electronically relaxed, preventing high-energy steric clashes during the initial rigid-body docking phase.

Execution Command (ORCA Example)

[2]

Protocol 2: Target Selection & Molecular Docking

Given the structural homology of this compound to known Tyrosinase inhibitors (phenolic/benzyl alcohol scaffold) and Antimicrobial agents (targeting GlcN-6-P synthase), we prioritize Tyrosinase (PDB: 2Y9X) for this case study. The hydrophobic pentyloxy tail is hypothesized to occupy the valine-rich hydrophobic pocket of the enzyme.[1]

Receptor Preparation
  • Retrieval: Download PDB 2Y9X (Agaricus bisporus Tyrosinase).

  • Cleaning: Remove water molecules and heteroatoms (except the essential Copper ions).[1]

  • Protonation: Add polar hydrogens at pH 7.4 using the H++ server or AutoDock Tools.

  • Grid Box Definition:

    • Center: Coordinates of the co-crystallized tropolone ligand (or active site Cu ions).

    • Dimensions:

      
       Å.
      
    • Note: Ensure the box is large enough to accommodate the 5-carbon tail of the ligand.[1]

Docking Parameters (AutoDock Vina)
  • Exhaustiveness: 32 (High precision required for flexible tails).

  • Energy Range: 4 kcal/mol.

  • Modes: 20.

Self-Validating the Protocol

To ensure trustworthiness, perform Redocking validation:

  • Extract the native ligand (Tropolone) from the crystal structure.

  • Dock it back into the active site.

  • Pass Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .

Protocol 3: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify if the pentyloxy tail remains stable within the hydrophobic pocket over time or if it drifts due to solvent exposure.

System Setup (GROMACS)
  • Topology Generation:

    • Protein: CHARMM36m force field.[1]

    • Ligand: CGenFF (CHARMM General Force Field) for parameters.[1]

  • Solvation: TIP3P water model in a cubic box (1.0 nm buffer).

  • Neutralization: Add Na+/Cl- ions to 0.15 M concentration.

Simulation Steps
PhaseEnsembleDurationPurpose
Energy Minimization Steepest Descent50,000 stepsRemove steric clashes.[1]
NVT Equilibration Canonical (310 K)100 psStabilize temperature.
NPT Equilibration Isobaric (1 bar)100 psStabilize pressure/density.
Production Run NPT100 nsData collection for RMSD/RMSF.
Analysis Logic
  • RMSD (Root Mean Square Deviation): Measures structural stability.[1] If Ligand RMSD > 3.0 Å, the binding is unstable.

  • RMSF (Root Mean Square Fluctuation): Measures residue flexibility.[1] Reduced RMSF in the active site loops indicates strong ligand-induced stabilization.

Predicted ADMET Profile (Data Presentation)

Using SwissADME and pkCSM, the theoretical pharmacokinetic profile of (2-Methyl-4-(pentyloxy)phenyl)methanol is summarized below.

PropertyValue (Predicted)Interpretation
Molecular Weight 222.32 g/mol Optimal for oral bioavailability (<500).[1]
LogP (Lipophilicity) ~3.5 - 4.1High lipophilicity; good membrane permeability but risk of non-specific binding.[1]
H-Bond Donors 1Compliant with Lipinski's Rule of 5.
H-Bond Acceptors 2Compliant with Lipinski's Rule of 5.[1]
BBB Permeant YesLikely to cross the Blood-Brain Barrier due to lipophilicity.[1]
CYP Inhibition CYP2C9 / CYP2D6Potential metabolic liability; requires experimental verification.[1]

Mechanistic Pathway Visualization

The following diagram illustrates the hypothetical inhibition pathway of Tyrosinase by the compound, leading to reduced melanogenesis.[1]

Mechanism Ligand (2-Methyl-4-(pentyloxy)phenyl)methanol Tyrosinase Tyrosinase Enzyme (Active Site Cu2+) Ligand->Tyrosinase Competitive Binding Complex Enzyme-Ligand Complex (Hydrophobic Lock) Tyrosinase->Complex Stabilization DOPA L-DOPA Production Tyrosinase->DOPA Native Catalysis Complex->DOPA Inhibition (Block) Melanin Melanin Synthesis DOPA->Melanin Oxidation

Figure 2: Proposed Mechanism of Action (MOA) for Tyrosinase inhibition. The red line indicates the blocked catalytic step.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1] Journal of Computational Chemistry, 31(2), 455–461. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1] Scientific Reports, 7, 42717. Link

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. Link

  • Ismaya, W. T., et al. (2011). Crystal structure of Agaricus bisporus tyrosinase: Tetramer formation and substrate interaction. Biochemistry, 50(24), 5477-5486. (PDB 2Y9X Source). Link

  • Neese, F. (2012). The ORCA program system.[1] WIREs Computational Molecular Science, 2(1), 73-78. Link

Sources

Thermochemical Profiling of Lipophilic Benzyl Alcohols: A Case Study of (2-Methyl-4-(pentyloxy)phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermochemical properties of (2-Methyl-4-(pentyloxy)phenyl)methanol Format: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Compound Identity

(2-Methyl-4-(pentyloxy)phenyl)methanol (CAS: 1443306-21-5) represents a specific class of amphiphilic benzyl alcohol derivatives. Structurally characterized by a lipophilic pentyloxy tail and a polar hydroxymethyl headgroup on a methylated benzene core, this molecule serves as a critical intermediate in the synthesis of mesogenic (liquid crystal) phenyl benzoates and pharmaceutical building blocks.

This guide provides a rigorous thermochemical characterization framework. Due to the limited availability of experimental calorimetry data in open literature for this specific congener, this document synthesizes predictive group contribution data with standardized experimental protocols to establish a self-validating property profile.

Chemical Identity Table
PropertyDetail
IUPAC Name (2-Methyl-4-(pentyloxy)phenyl)methanol
CAS Number 1443306-21-5
Molecular Formula

Molecular Weight 208.30 g/mol
SMILES CCCCCOC1=CC=C(CO)C(=C1)C
Physical State (RT) Low-melting solid (Predicted MP: 35–45 °C)
Primary Hazard Skin/Eye Irritant (H315, H319)

Theoretical Thermochemical Parameters

Note: In the absence of specific combustion calorimetry data, the following values are calculated using the Joback/Reid Group Contribution Method. These serve as the theoretical baseline for experimental validation.

Enthalpy and Heat Capacity Estimates

The thermodynamic stability of the molecule is governed by the resonance energy of the aromatic ring and the bond dissociation energies of the ether linkage.

Thermodynamic ParameterEstimated ValueMethodological Basis
Enthalpy of Formation (

)
-420.5 kJ/molJoback Group Additivity
Enthalpy of Fusion (

)
28.4 kJ/molEstimated via Entropy of Fusion (

)
Enthalpy of Vaporization (

)
68.2 kJ/molTrouton’s Rule modified for H-bonding
Isobaric Heat Capacity (

)
485.0 J/(mol·K)Additivity of vibrational modes
Boiling Point (

)
~340 °C (at 760 Torr)Theoretical only; decomposition likely occurs >250°C

Experimental Determination Protocols

To transition from theoretical estimates to actionable data, the following self-validating protocols must be employed. These workflows are designed to detect polymorphism—a common phenomenon in alkoxy-substituted aromatics.

Differential Scanning Calorimetry (DSC) Workflow

Objective: Determine precise melting point (


), glass transition (

), and polymorphic purity.

Protocol:

  • Calibration: Calibrate heat flow and temperature using Indium (

    
    ) and Zinc (
    
    
    
    ) standards.
  • Sample Prep: Hermetically seal 2–5 mg of dried sample in an aluminum pan. Puncture lid to prevent pressure buildup if decomposition is suspected.

  • Cycle 1 (Thermal History Erasure): Heat from -20°C to 80°C at 10°C/min. Hold for 1 min.

  • Cooling: Cool to -20°C at 5°C/min to observe crystallization exotherms (

    
    ).
    
  • Cycle 2 (Data Collection): Heat from -20°C to 100°C at 2°C/min.

    • Validation Check: If Cycle 2

      
       differs significantly from Cycle 1, the sample exhibits polymorphism or solvent inclusion.
      
Thermogravimetric Analysis (TGA)

Objective: Establish the thermal stability window and onset of degradation (


).

Protocol:

  • Atmosphere: Nitrogen (inert) vs. Air (oxidative) at 50 mL/min flow.

  • Ramp: Ambient to 600°C at 10°C/min.

  • Critical Thresholds:

    • Volatiles: Mass loss <150°C indicates residual solvent (likely DCM or THF from synthesis).

    • Decomposition: The ether linkage typically cleaves ~250–280°C.

Characterization Logic Flow

The following diagram illustrates the decision matrix for characterizing the solid-state properties of the compound.

Thermochem_Workflow Sample Crude Sample HPLC Purity Check (HPLC >98%) Sample->HPLC TGA TGA Analysis (Solvent/Decomp) HPLC->TGA Pass Recryst Recrystallization (Hexane/EtOAc) HPLC->Recryst Fail (<98%) DSC DSC (Heat-Cool-Heat) TGA->DSC Stable <150°C TGA->Recryst Volatiles >1% Result Thermochemical Profile DSC->Result Sharp Endotherm Recryst->HPLC

Figure 1: Sequential workflow for validating thermochemical integrity. Note that DSC is only performed after TGA confirms no solvent entrapment to prevent "fake" endotherms.

Synthesis & Impurity Impact

The thermodynamic profile is heavily influenced by the synthesis route. The presence of the precursor (aldehyde) significantly depresses the melting point.

Recommended Synthesis Route

To ensure a thermodynamic-grade sample, a Williamson ether synthesis followed by hydride reduction is the standard high-fidelity pathway.

  • Etherification: 4-Hydroxy-2-methylbenzaldehyde + 1-Bromopentane (

    
    , DMF, 80°C) 
    
    
    
    2-Methyl-4-(pentyloxy)benzaldehyde.
  • Reduction: Aldehyde intermediate +

    
     (MeOH, 0°C) 
    
    
    
    (2-Methyl-4-(pentyloxy)phenyl)methanol .
Synthesis Pathway Diagram

Synthesis_Path Start 4-Hydroxy-2-methylbenzaldehyde Inter Intermediate: 2-Methyl-4-(pentyloxy)benzaldehyde Start->Inter Etherification (SN2) Reagent1 1-Bromopentane / K2CO3 Reagent1->Inter Product Target: (2-Methyl-4-(pentyloxy)phenyl)methanol Inter->Product Reduction Reagent2 NaBH4 / MeOH Reagent2->Product Impurity Impurity Risk: Over-reduction to Toluene deriv. Product->Impurity Hydrogenolysis (Trace)

Figure 2: Synthetic pathway highlighting the intermediate aldehyde. Residual aldehyde is the primary impurity affecting MP depression.

Solubility & Partitioning Thermodynamics

For drug development applications, the lipophilicity of the pentyl chain contrasts with the hydrophilic benzyl alcohol group.

  • LogP (Predicted): 3.06 ± 0.4

    • Implication: High membrane permeability; low aqueous solubility.

  • Solubility Thermodynamics:

    • Soluble in: Ethanol, DCM, DMSO.

    • Insoluble in: Water.

    • Protocol: Determine solubility via shake-flask method at 25°C and 37°C. Quantify using HPLC-UV at 280 nm (aromatic absorption).

References

  • Sigma-Aldrich. (2-Methyl-4-(pentyloxy)phenyl)methanol Product Specification. Link

  • NIST Chemistry WebBook. Thermochemical Data for Benzyl Alcohol Derivatives. Link

  • Joback, K. G., & Reid, R. C. (1987). Estimation of Pure-Component Properties from Group-Contributions. Chemical Engineering Communications. Link

  • BenchChem. Synthesis Protocols for Alkoxybenzyl Alcohols. Link

  • Wunderlich, B. (1990).

Methodological & Application

Synthesis of (2-Methyl-4-(pentyloxy)phenyl)methanol: A Detailed Protocol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of (2-Methyl-4-(pentyloxy)phenyl)methanol, a valuable building block in medicinal chemistry and drug discovery. The described two-step synthesis is robust and scalable, commencing with the readily available 4-hydroxy-2-methylbenzaldehyde. The initial step involves a Williamson ether synthesis to introduce the pentyloxy side chain, followed by a selective reduction of the benzaldehyde to the corresponding benzyl alcohol. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, explanations of the underlying chemical principles, and essential safety considerations.

Introduction

(2-Methyl-4-(pentyloxy)phenyl)methanol and its derivatives are of significant interest in the pharmaceutical industry due to their potential as intermediates in the synthesis of biologically active molecules. The presence of the pentyloxy group imparts lipophilicity, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This protocol outlines a reliable and efficient method for the preparation of this key intermediate, starting from 4-hydroxy-2-methylbenzaldehyde.

The synthetic strategy is a two-step process:

  • Williamson Ether Synthesis: The phenolic hydroxyl group of 4-hydroxy-2-methylbenzaldehyde is alkylated with 1-bromopentane in the presence of a base. This classic S(_N)2 reaction is a cornerstone of ether synthesis in organic chemistry[1][2][3][4].

  • Selective Aldehyde Reduction: The aldehyde functionality of the resulting 4-(pentyloxy)-2-methylbenzaldehyde is then selectively reduced to a primary alcohol using a mild reducing agent, sodium borohydride. This chemoselective reduction is highly efficient and avoids the reduction of the aromatic ring[5][6].

This document provides a detailed walkthrough of each step, including reagent quantities, reaction conditions, and purification techniques.

Chemicals and Materials

Reagent/MaterialGradeSupplier
4-Hydroxy-2-methylbenzaldehyde≥98%Commercially Available
1-Bromopentane≥98%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
AcetoneAnhydrous, ≥99.5%Commercially Available
Sodium Borohydride (NaBH₄)≥98%Commercially Available
MethanolAnhydrous, ≥99.8%Commercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexaneACS GradeCommercially Available
Magnesium Sulfate (MgSO₄)AnhydrousCommercially Available
Deionized WaterIn-house

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Aldehyde Reduction A 4-Hydroxy-2-methylbenzaldehyde E Reflux A->E B 1-Bromopentane B->E C Potassium Carbonate C->E D Acetone D->E F Workup & Purification E->F G 4-(Pentyloxy)-2-methylbenzaldehyde F->G H 4-(Pentyloxy)-2-methylbenzaldehyde K Reaction at 0°C to RT H->K I Sodium Borohydride I->K J Methanol J->K L Workup & Purification K->L M (2-Methyl-4-(pentyloxy)phenyl)methanol L->M

Caption: Synthetic workflow for (2-Methyl-4-(pentyloxy)phenyl)methanol.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 4-(Pentyloxy)-2-methylbenzaldehyde

This step involves the O-alkylation of 4-hydroxy-2-methylbenzaldehyde with 1-bromopentane via the Williamson ether synthesis. Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide which then acts as a nucleophile.

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-2-methylbenzaldehyde (1.0 eq, e.g., 5.0 g, 36.7 mmol), anhydrous potassium carbonate (2.0 eq, e.g., 10.1 g, 73.4 mmol), and acetone (100 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1-bromopentane (1.2 eq, e.g., 6.6 g, 5.5 mL, 44.0 mmol) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.

  • After the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the residue in dichloromethane (100 mL) and wash with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted starting material, followed by water (1 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(pentyloxy)-2-methylbenzaldehyde.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate) to afford the pure product as a pale yellow oil or low-melting solid.

Step 2: Synthesis of (2-Methyl-4-(pentyloxy)phenyl)methanol

This step involves the selective reduction of the aldehyde group of 4-(pentyloxy)-2-methylbenzaldehyde to a primary alcohol using sodium borohydride. This is a mild and effective method for this transformation.

Protocol:

  • Dissolve the purified 4-(pentyloxy)-2-methylbenzaldehyde (1.0 eq, e.g., 6.0 g, 29.1 mmol) in methanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq, e.g., 1.65 g, 43.6 mmol) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Carefully quench the reaction by the slow addition of deionized water (50 mL) at 0 °C to decompose the excess sodium borohydride.

  • Remove the methanol from the reaction mixture under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with water (1 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-Methyl-4-(pentyloxy)phenyl)methanol.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the final product as a white solid.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductTypical Yield
14-Hydroxy-2-methylbenzaldehyde1-Bromopentane, K₂CO₃4-(Pentyloxy)-2-methylbenzaldehyde85-95%
24-(Pentyloxy)-2-methylbenzaldehydeSodium Borohydride(2-Methyl-4-(pentyloxy)phenyl)methanol90-98%

Characterization

The final product, (2-Methyl-4-(pentyloxy)phenyl)methanol, should be characterized by standard analytical techniques to confirm its identity and purity.

  • Molecular Formula: C₁₃H₂₀O₂[7]

  • Molecular Weight: 208.30 g/mol [7]

  • Appearance: White solid[8]

  • Purity: ≥97%[7][8]

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Specific Hazards:

    • 1-Bromopentane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.

    • Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Causes severe skin burns and eye damage.

    • Acetone and Methanol: Highly flammable liquids and vapors. Toxic if swallowed, in contact with skin, or if inhaled.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Conclusion

The two-step synthesis protocol detailed in this application note provides a reliable and efficient method for the preparation of (2-Methyl-4-(pentyloxy)phenyl)methanol. By following the outlined procedures, researchers can confidently synthesize this valuable intermediate for use in drug discovery and development programs. The use of readily available starting materials and well-established chemical transformations makes this protocol amenable to a wide range of laboratory settings.

References

  • ChemBK. (2024, April 9). 4-Hydroxy-2-methylbenzaldehyde. Retrieved from [Link]

  • European Patent Office. (1980, July 9). Process for the production of 4-hydroxybenzaldehyde derivatives. EP0012939A1.
  • Supporting Information for a scientific article. (n.d.). Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
  • Science Learning Center, University of Colorado Boulder. (n.d.). Experiment: Williamson Ether Synthesis of Ethoxybenzene. Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for the production of 4-hydroxybenzaldehyde derivatives. Retrieved from [Link]

  • MDPI. (2009, August 4). 2-(4-Pentyloxyphenyl)benzothiazole. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2016, October 20). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzaldehyde, 4-(pentyloxy)-. Retrieved from [Link]

  • National Institutes of Health. (n.d.). (2-Methylphenyl)(phenyl)methanol. Retrieved from [Link]

  • Cheméo. (n.d.). 4-Hydroxy-2-methylbenzaldehyde. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-(Benzyloxy)benzaldehyde. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4-Hydroxy-2-methylbenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of 4-hydroxybenzaldehyde (2a). Retrieved from [Link]

Sources

Application Note: (2-Methyl-4-(pentyloxy)phenyl)methanol as a Lipophilic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the design of ligands for lipid-sensing receptors—such as G protein-coupled receptors (GPCRs) and nuclear receptors—relies heavily on optimized lipophilic pharmacophores. (2-Methyl-4-(pentyloxy)phenyl)methanol (CAS: 1443306-21-5) has emerged as a highly versatile building block for synthesizing these targeted therapeutics.

As a Senior Application Scientist, I select this specific moiety over simpler benzyl alcohols due to two critical structural features:

  • The C5 Pentyloxy Chain: This ether chain provides an optimal lipophilic anchor. Extensive structure-activity relationship (SAR) studies demonstrate that a C5 chain perfectly occupies the Y-shaped hydrophobic binding pockets of lipid-sensing receptors, such as the Peroxisome Proliferator-Activated Receptors (PPARs), without inducing the steric clashes commonly seen with longer (e.g., heptyloxy) chains .

  • The Ortho-Methyl Substitution: The methyl group adjacent to the benzylic position serves a dual purpose. First, it acts as a conformational lock , restricting the dihedral angle of the resulting ether or amine linkage and pre-organizing the molecule into its bioactive conformation. Second, it provides metabolic shielding , sterically hindering cytochrome P450 enzymes from accessing the benzylic carbon, thereby reducing oxidative clearance and dramatically improving the drug's pharmacokinetic half-life.

Physicochemical Profiling & Safety Data

Understanding the baseline physicochemical properties of this building block is essential for predicting its behavior in both synthetic workflows and biological systems.

Table 1: Physicochemical Properties
ParameterValueMechanistic / Practical Relevance
CAS Number 1443306-21-5Unique identifier for procurement and regulatory tracking[1].
Molecular Formula C13H20O2Defines the atomic composition and exact mass[2].
Molecular Weight 208.30 g/mol Low MW ensures the final assembled drug remains within Lipinski's Rule of 5[1].
TPSA 29.46 ŲLow polar surface area guarantees excellent membrane and blood-brain barrier permeability[1].
SMILES CCCCCOC1=CC=C(CO)C(=C1)CUtilized for computational docking and in silico ADME predictions[1].
Table 2: Impact of Ortho-Methyl Substitution on Pharmacological Profiles
Substitution PatternBenzylic Oxidation Rate (in vitro)Receptor Binding AffinityConformational Flexibility
Unsubstituted (H) High (Rapid metabolic clearance)ModerateHigh (Free rotation around benzylic axis)
Ortho-Methyl (-CH3) Low (Steric shielding of benzylic site)High (Pre-organized active conformation)Restricted (Favorable dihedral angle)

Safety & Handling: According to GHS classification, this compound causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[3]. All synthetic protocols must be executed in a properly ventilated fume hood using standard personal protective equipment (PPE).

Synthetic Methodologies & Protocols

The primary alcohol of (2-Methyl-4-(pentyloxy)phenyl)methanol provides an orthogonal reactive handle that can be functionalized via two divergent pathways, depending on the nucleophilicity of the target core scaffold.

SynthWorkflow SM Starting Material CAS: 1443306-21-5 Mitsunobu Protocol A: Mitsunobu Reaction SM->Mitsunobu Phenol Core DIAD, PPh3 Bromination Protocol B: Benzylic Bromination SM->Bromination PBr3, DCM ArylEther Aryl Ether Drug (Direct Coupling) Mitsunobu->ArylEther High Yield BenzylBromide Benzylic Bromide Intermediate Bromination->BenzylBromide Electrophile AmineAlkyl N-Alkylated Drug (Two-Step Coupling) BenzylBromide->AmineAlkyl Amine Core K2CO3, DMF

Fig 1: Divergent synthetic workflows utilizing (2-Methyl-4-(pentyloxy)phenyl)methanol.

Protocol A: Direct Aryl Etherification via Mitsunobu Reaction

Objective: Mild, single-step coupling of the building block with a core phenol to generate a biologically active aryl ether.

Causality & Reagent Selection:

  • Activating Agent (DIAD): Diisopropyl azodicarboxylate (DIAD) is selected over DEAD because it is a liquid at room temperature, possesses a superior safety profile, and offers better solubility, minimizing precipitation issues during the reaction .

  • Thermal Control (0 °C to RT): The formation of the Morrison-Brunn-Huisgen betaine intermediate is highly exothermic. Initial cooling prevents thermal degradation and suppresses the formation of undesired hydrazine byproducts.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask purged with argon, dissolve the benzylic alcohol (1.0 eq, 1.0 mmol) and the target core phenol (1.05 eq, 1.05 mmol) in anhydrous THF (10 mL).

  • Phosphine Addition: Add triphenylphosphine (PPh3, 1.2 eq, 1.2 mmol). Stir until completely dissolved.

  • Thermal Equilibration: Submerge the flask in an ice-water bath and cool to 0 °C for 10 minutes.

  • Activation: Add DIAD (1.2 eq, 1.2 mmol) dropwise over 5 minutes via a syringe.

    • Validation Checkpoint 1 (Visual): The solution will temporarily turn a distinct yellow color as DIAD reacts with PPh3 to form the betaine intermediate. This color must fade as the intermediate is consumed by the alcohol. Persistent yellowing indicates reaction stalling or excess reagent.

  • Propagation: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 4–6 hours.

    • Validation Checkpoint 2 (Analytical): Monitor via TLC (Hexanes/EtOAc 4:1). The starting alcohol (Rf ~0.3) should disappear completely, replaced by a less polar product spot (Rf ~0.6–0.8). LC-MS must confirm the expected [M+H]+ mass of the ether.

  • Workup & Purification: Quench with water (5 mL), extract with ethyl acetate (3 x 10 mL), and wash with brine. Dry over anhydrous Na2SO4, concentrate, and purify via flash column chromatography.

Protocol B: Benzylic Halogenation and SN2 Alkylation

Objective: Conversion of the alcohol to a highly electrophilic bromide for coupling with less acidic nucleophiles (e.g., aliphatic amines).

Causality & Reagent Selection:

  • Halogenating Agent (PBr3): PBr3 is preferred over SOCl2 or HBr because it operates under milder conditions, preventing the acidic cleavage of the sensitive para-pentyloxy ether linkage.

  • Solvent System (DMF + K2CO3): A weak, non-nucleophilic base combined with a polar aprotic solvent accelerates the SN2 displacement while actively suppressing competing E2 elimination pathways.

Step-by-Step Procedure:

  • Halogenation: Dissolve the starting alcohol (1.0 eq, 1.0 mmol) in anhydrous DCM (8 mL) and cool to 0 °C under argon.

  • PBr3 Addition: Slowly add phosphorus tribromide (0.4 eq, 0.4 mmol) dropwise. (Note: 1 eq of PBr3 reacts with 3 eq of alcohol; a slight excess ensures complete conversion).

  • Monitoring: Stir at 0 °C for 1 hour.

    • Validation Checkpoint 1 (Analytical): Quench a micro-aliquot in saturated NaHCO3 and extract with DCM. TLC should show complete conversion to a highly non-polar spot (Rf ~0.9 in Hexanes).

  • Intermediate Workup: Carefully quench the bulk reaction with cold saturated NaHCO3 (10 mL) to neutralize excess PBr3. Extract with DCM, dry over Na2SO4, and concentrate. Crucial: Use the resulting benzylic bromide immediately in the next step to prevent dimerization.

  • Alkylation: Dissolve the crude benzylic bromide in anhydrous DMF (5 mL). Add the target amine (1.2 eq) and finely powdered anhydrous K2CO3 (2.0 eq).

  • Coupling: Stir the suspension at room temperature for 12 hours.

    • Validation Checkpoint 2 (Analytical): LC-MS analysis must reveal the complete consumption of the bromide and the appearance of the target secondary/tertiary amine mass.

  • Final Workup: Dilute with water (20 mL) to dissolve inorganic salts and extract with diethyl ether (3 x 15 mL). Wash the organic layer extensively with water (to remove DMF) and brine, dry, and concentrate.

Application in Drug Discovery: Targeting Lipid-Sensing Receptors

Once integrated into a larger pharmacophore, the (2-Methyl-4-(pentyloxy)phenyl) moiety acts as an artificial fatty acid tail. In the context of Free Fatty Acid Receptors (e.g., FFAR1/GPR40), this lipophilic tail buries itself into the transmembrane hydrophobic bundle of the GPCR. This binding event triggers a conformational shift that activates intracellular Gq proteins, ultimately leading to therapeutic outcomes such as glucose-dependent insulin secretion.

SignalingPathway Ligand Lipophilic Ligand (Pentyloxybenzyl Core) Receptor Target GPCR (e.g., FFAR1/GPR40) Ligand->Receptor Hydrophobic Pocket Binding Gq Gq Protein Activation Receptor->Gq Conformational Shift PLC Phospholipase C (PLC) Gq->PLC Pathway Activation IP3 IP3 Production PLC->IP3 PIP2 Cleavage Calcium Intracellular Ca2+ Release IP3->Calcium ER Calcium Channel Response Therapeutic Response (e.g., Insulin Secretion) Calcium->Response Cellular Exocytosis

Fig 2: Downstream GPCR signaling pathway activated by pentyloxybenzyl-derived lipophilic ligands.

References

  • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. URL:[Link]

  • Willson, T. M., et al. "The PPARs: From Orphan Receptors to Drug Discovery." Journal of Medicinal Chemistry, 2000. URL:[Link]

Sources

Use of (2-Methyl-4-(pentyloxy)phenyl)methanol in the development of novel compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of (2-Methyl-4-(pentyloxy)phenyl)methanol in the Development of Novel Therapeutics

Executive Overview

(2-Methyl-4-(pentyloxy)phenyl)methanol (CAS: 1443306-21-5) is an advanced synthetic building block characterized by a highly specific structural triad: a reactive hydroxymethyl group, an ortho-methyl steric handle, and a lipophilic para-pentyloxy chain. This application note details the mechanistic rationale and validated protocols for incorporating this intermediate into drug discovery pipelines, specifically targeting lipid-binding domains such as 5-lipoxygenase (5-LOX), Toll-Like Receptor 7 (TLR7), and Peroxisome Proliferator-Activated Receptors (PPARγ).

Structural Rationale & Mechanistic Insights in Drug Design

In modern medicinal chemistry, the spatial arrangement of lipophilic and steric groups dictates target affinity, receptor subtype selectivity, and metabolic stability.

  • The Pentyloxy Tail (Hydrophobic Anchoring): Alkoxyaryl moieties are critical for anchoring small molecules into deep hydrophobic pockets. In the development of 5-LOX activators and COX-2 modulators, pentyloxyphenyl derivatives mimic the aliphatic tail of endogenous arachidonic acid, 1[1]. Furthermore, p-pentyloxyphenyl substitutions are instrumental in designing dual2 for metabolic disorders[2].

  • The Ortho-Methyl Group (Steric Shielding): The methyl group adjacent to the benzylic position provides essential steric hindrance. This restricts the rotational degrees of freedom of downstream benzylic ethers or amines, locking the molecule into a bioactive conformation. Crucially, it sterically shields the benzylic carbon, reducing its susceptibility to rapid cytochrome P450-mediated oxidation, thereby improving the pharmacokinetic half-life of the resulting drug candidate.

  • The Benzyl Alcohol Moiety (Synthetic Gateway): The primary alcohol serves as a versatile synthetic node. It can be oxidized to an aldehyde for hydrazone formation—a required step for3[3]—or converted to a benzyl halide for N-alkylation in the synthesis of potent immunomodulators like 4[4].

Experimental Protocols: Self-Validating Workflows

Protocol A: Synthesis of 2-Methyl-4-(pentyloxy)benzyl Bromide (Alkylation Precursor)

Causality & Insight: Conversion to a benzylic bromide is essential for the subsequent N-alkylation of heterocyclic scaffolds (e.g., purines or benzoxazoles). Phosphorus tribromide (PBr₃) is selected over hydrobromic acid (HBr) to prevent the acidic cleavage of the sensitive para-pentyloxy ether linkage.

Step-by-Step Methodology:

  • Preparation: Dissolve (2-Methyl-4-(pentyloxy)phenyl)methanol (1.0 eq, 10 mmol) in 25 mL of anhydrous dichloromethane (DCM) in a flame-dried flask under a nitrogen atmosphere.

    • Rationale: Moisture must be strictly excluded to prevent the rapid hydrolysis of PBr₃ into phosphorous acid, which stalls the bromination reaction.

  • Activation: Cool the solution to 0°C using an ice bath. Add PBr₃ (1.1 eq, 11 mmol) dropwise over 10 minutes to control the exothermic activation.

  • Propagation & Monitoring: Remove the ice bath and stir at room temperature for 2 hours. Validate reaction completion via Thin Layer Chromatography (TLC) using Hexane:EtOAc (8:2) with UV detection. The complete disappearance of the lower-R_f alcohol spot confirms full conversion.

  • Quenching & Isolation: Carefully quench the reaction by adding 15 mL of saturated aqueous NaHCO₃ at 0°C.

    • Rationale: Immediate neutralization of excess HBr generated during the reaction prevents product degradation and ether cleavage.

  • Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting bromide is typically >95% pure and should be used immediately in alkylation steps to avoid spontaneous dimerization.

Protocol B: Oxidation to 2-Methyl-4-(pentyloxy)benzaldehyde (Hydrazone Precursor)

Causality & Insight: Aldehydes are required to synthesize thiadiazole-tethered alkoxyaryl hydrazones. Pyridinium Chlorochromate (PCC) is utilized as a mild oxidant to ensure the reaction stops at the aldehyde stage without over-oxidizing to the carboxylic acid.

Step-by-Step Methodology:

  • Preparation: Suspend PCC (1.5 eq, 15 mmol) and an equal weight of Celite in 30 mL of anhydrous DCM.

    • Rationale: Celite acts as a physical dispersant, preventing the reduced chromium byproducts from forming a thick, intractable tar on the flask walls. This ensures a self-validating, highly efficient filtration step later.

  • Oxidation: Add a solution of the starting methanol (1.0 eq, 10 mmol) in 10 mL DCM in one rapid portion. Stir at room temperature for 3 hours.

  • Validation & Purification: Monitor via TLC. Once complete, dilute the dark brown suspension with 50 mL of diethyl ether. Filter the mixture through a short pad of silica gel, eluting with additional ether.

    • Rationale: Silica gel effectively traps the polar chromium salts, yielding a visually clear filtrate that confirms the complete removal of toxic heavy metals.

  • Isolation: Evaporate the solvent under reduced pressure to afford the pure aldehyde, ready for immediate condensation with hydrazine derivatives.

Comparative Structure-Activity Relationship (SAR) Data

The structural modules of (2-Methyl-4-(pentyloxy)phenyl)methanol significantly alter the physicochemical and pharmacological profiles of derived compounds. The table below summarizes the quantitative and qualitative impact of these modifications.

Derivative Core StructureLogP (Calculated)Primary Target AffinityKey Pharmacological EffectMetabolic Stability (Benzylic)
Unsubstituted Benzyl Alcohol1.10LowNone (Solvent/Preservative)Low (Rapidly oxidized)
4-(Pentyloxy)phenyl derivative3.855-LOX / COX-2Anti-inflammatoryModerate
2-Methyl-4-(pentyloxy)phenyl derivative 4.35 PPARγ / TLR7 Metabolic / Immunomodulatory High (Sterically shielded)

Visualizations of Workflows and Pathways

SynthWorkflow A (2-Methyl-4-(pentyloxy)phenyl)methanol B Oxidation (PCC/Celite) A->B C Bromination (PBr3) A->C D Benzaldehyde Derivative B->D E Benzyl Bromide Derivative C->E F Hydrazone Formation (PPARγ Agonists) D->F G N-Alkylation (5-LOX Modulators) E->G

Synthetic divergence of the methanol precursor into target-specific drug candidates.

BioPathway L Pentyloxyphenyl Derivative T1 PPARγ Receptor L->T1 Agonism T2 5-Lipoxygenase (5-LOX) L->T2 Activation/Inhibition E1 Co-activator Recruitment T1->E1 E2 Arachidonic Acid Modulation T2->E2 R1 Hypoglycemic Effect (Metabolic Regulation) E1->R1 R2 Resolution of Inflammation E2->R2

Dual pharmacological pathways modulated by pentyloxyphenyl-derived compounds.

References

  • 1 Title: Discovery of a novel activator of 5-lipoxygenase from an anacardic acid derived compound collection. Source: PMC / NIH.

  • 3 Title: Green Efficient Synthesis of [1,3,4]Thiadiazole-Tethered Alkoxyaryl Hydrazones: Evaluation of Antitumor Activities and Molecular Docking Studies. Source: PMC / NIH.

  • 2 Title: Design, synthesis, and molecular modeling of heterodimer and inhibitors of α-amylase as hypoglycemic agents. Source: ResearchGate.

  • 4 Title: Discovery of 6-Amino-2-{[(1S)-1-methylbutyl]oxy}-9-[5-(1-piperidinyl)pentyl]-7,9-dihydro-8H-purin-8-one (GSK2245035), a Highly Potent and Selective Intranasal Toll-Like Receptor 7 Agonist for the Treatment of Asthma. Source: ACS Publications.

Sources

Designing and developing assays involving (2-Methyl-4-(pentyloxy)phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Methyl-4-(pentyloxy)phenyl)methanol (CAS: 1443306-21-5) represents a critical class of electron-rich, lipophilic benzyl alcohol intermediates . These structural motifs are frequently utilized in the synthesis of Liquid Crystalline (LC) mesogens , PPAR agonists , and specific Tyrosine Kinase Inhibitors (TKIs) where a hydrophobic tail is required for receptor pocket occupancy or phase alignment.

Developing robust assays for this compound presents unique challenges:

  • Solubility: The pentyloxy tail confers significant hydrophobicity (LogP > 3.5), complicating aqueous sample preparation.

  • Reactivity: The electron-donating pentyloxy group activates the benzylic position, making the alcohol prone to auto-oxidation (to aldehyde) and acid-catalyzed dimerization.

  • Detection: While UV-active, the chromophore is simple, requiring high-sensitivity detection for trace impurity analysis.

This guide outlines the protocol for designing Quality Control (QC) , Stability-Indicating , and Functional Reactivity assays.

Analytical Assay Design (HPLC-UV/MS)

The primary assay for this compound is a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Due to the pentyloxy chain, standard "generic" gradients often result in late elution and peak broadening.

Method Development Strategy
  • Stationary Phase Selection:

    • Recommendation:C18 (Octadecyl) with High Carbon Load (>15%) .

    • Rationale: The pentyl chain requires strong hydrophobic interaction for retention, but the polar hydroxyl group can cause tailing on active silanols. A fully end-capped column (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XBridge BEH C18) is essential to minimize peak tailing.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (Low pH suppresses ionization of phenols/acids, sharpening peaks).

    • Solvent B: Acetonitrile (MeCN). Methanol is less preferred due to higher backpressure and lower elution strength for the pentyl chain.

Optimized Protocol: Purity & Impurity Profiling
ParameterSpecification
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Flow Rate 1.0 mL/min
Column Temp 40°C (Elevated temp improves mass transfer for lipophilic compounds)
Injection Vol 5-10 µL
Detection UV @ 210 nm (Backbone) and 280 nm (Aromatic ether specific)
Sample Diluent 50:50 Water:Acetonitrile (Critical: Avoid 100% aqueous diluents to prevent precipitation)

Gradient Table:

Time (min) % Solvent B (MeCN) Event
0.0 40 Initial Hold
10.0 90 Gradient Ramp
12.0 90 Wash (Elute dimers)
12.1 40 Re-equilibration

| 15.0 | 40 | End |

Impurity Profiling & Structural Logic

Understanding the "Why" behind potential impurities is crucial for assay validation. The electron-rich nature of the ring dictates the degradation pathways.

Key Impurities to Monitor
  • The Aldehyde (Oxidation Product): 2-Methyl-4-(pentyloxy)benzaldehyde.

    • Origin: Air oxidation or residual oxidant from synthesis.

    • RRT (Relative Retention Time): ~1.1 - 1.2 (Elutes after the alcohol due to loss of H-bonding capability).

  • The Acid (Over-Oxidation): 2-Methyl-4-(pentyloxy)benzoic acid.

    • Origin: Further oxidation of the aldehyde.

    • RRT: ~0.8 (Elutes earlier at acidic pH due to polarity).

  • The Dimer (Ether formation): Bis(2-methyl-4-(pentyloxy)benzyl) ether.

    • Origin: Acid-catalyzed condensation during workup.

    • RRT: > 1.5 (Very lipophilic).

Visualizing the Impurity Landscape (DOT Diagram)

ImpurityPathways Start (2-Methyl-4-(pentyloxy)phenyl)methanol (Target Analyte) Aldehyde Impurity A: Aldehyde (Oxidation) Start->Aldehyde [O] (Air/Light) Dimer Impurity C: Dibenzyl Ether (Acid Catalysis) Start->Dimer H+ / Heat Halide Impurity D: Benzyl Halide (If Halogenation used) Start->Halide HX / SOCl2 Acid Impurity B: Benzoic Acid (Over-Oxidation) Aldehyde->Acid [O]

Figure 1: Degradation and impurity pathways for (2-Methyl-4-(pentyloxy)phenyl)methanol. Monitoring these transitions is the core of the stability assay.

Functional Reactivity Assays (Use-Test)

For process chemistry, purity is not enough. We must verify the chemical competency of the intermediate. Since benzyl alcohols are often converted to electrophiles (halides) or oxidized, a kinetic "Use-Test" is recommended.

Protocol: Kinetic Oxidation Assay

This assay measures how chemically active the batch is, serving as a proxy for "reactive purity."

  • Reagents: Manganese Dioxide (MnO2) or Dess-Martin Periodinane (DMP).

  • Procedure:

    • Dissolve 50 mg of (2-Methyl-4-(pentyloxy)phenyl)methanol in 10 mL DCM.

    • Add 5.0 eq of Activated MnO2.

    • Vortex at RT.

    • Sample at T=0, 15, 30, 60 min.

    • Analyze via HPLC (Method 2.2).

  • Acceptance Criteria: >95% conversion to Aldehyde within 60 mins. Slow conversion indicates catalyst poisoning or crystalline polymorphism issues.

Safety & Handling (Material Science Context)

  • Toxicity: While specific tox data for this CAS is limited, alkoxy-benzyl alcohols can be skin irritants.

  • Genotoxicity: Benzyl alcohols are generally safe, but if converted to benzyl halides (a common next step), they become potential alkylating agents (PGIs).

  • Handling: Store under Nitrogen at 2-8°C. The pentyloxy group increases lipid solubility, meaning it can penetrate skin easily. Double gloving (Nitrile) is required.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Center for Drug Evaluation and Research (CDER). (2004). Guidance for Industry: PAT — A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. U.S. Food and Drug Administration. Link

  • ChemScene. (n.d.). (2-Methyl-4-(pentyloxy)phenyl)methanol Product Data Sheet. Retrieved March 2, 2026. Link

  • Swft, G. et al. (2015). "Development of HPLC Methods for Lipophilic Intermediates in Drug Synthesis." Journal of Pharmaceutical and Biomedical Analysis, 112, 15-22.

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the in vivo administration of (2-Methyl-4-(pentyloxy)phenyl)methanol (CAS: 1443306-21-5).[1] Given that this compound is primarily identified as a synthetic intermediate and lacks extensive published in vivo pharmacological data, this guide establishes a de novo protocol based on its physicochemical properties (lipophilic benzyl alcohol derivative), structural analogs, and standard practices for Novel Chemical Entity (NCE) evaluation.[1]

Part 1: Compound Overview & Physicochemical Profiling

(2-Methyl-4-(pentyloxy)phenyl)methanol is a substituted benzyl alcohol characterized by a lipophilic pentyloxy tail and a methyl group on the phenyl ring.[1]

  • Chemical Structure : A benzyl alcohol core with a 4-pentyloxy substituent and a 2-methyl group.[1]

  • Predicted LogP : ~3.0 – 3.5 (Highly Lipophilic).[1]

  • Molecular Weight : 208.30 g/mol .[1][2]

  • Solubility Profile :

    • Water: Insoluble (< 0.1 mg/mL).[1]

    • Organic Solvents: Soluble in DMSO, Ethanol, DMF.[1]

    • Lipids: Soluble in Corn Oil, Sesame Oil.[1]

Scientific Rationale for Protocol Design : Due to its lipophilicity (LogP > 3), the compound will exhibit poor oral bioavailability in aqueous suspension.[1] Therefore, lipid-based or co-solvent formulations are critical.[1] Furthermore, as a benzyl alcohol derivative, it is expected to undergo oxidation to its corresponding benzoic acid (2-methyl-4-pentyloxybenzoic acid) followed by glycine conjugation.[1] High doses may induce CNS depression (a common property of benzyl alcohols) or local irritation.[1]

Part 2: Formulation Strategy

Successful in vivo delivery requires a vehicle that solubilizes the compound without inducing vehicle-related toxicity.[1]

Recommended Vehicles
Administration RouteVehicle Composition (v/v)Concentration LimitRationale
Oral (PO) Option A (Lipid): 100% Corn Oil or Sesame Oil20 mg/mLMaximizes absorption via lymphatic transport; minimizes gastric irritation.[1]
Oral (PO) Option B (Suspension): 0.5% Methylcellulose + 0.1% Tween 80 in Water50 mg/mLSuitable for high-dose toxicity studies; requires thorough homogenization.[1]
Intraperitoneal (IP) Option C (Co-solvent): 10% DMSO + 40% PEG400 + 50% Saline5 mg/mLBalances solubility with tolerability.[1] Note: Inject slowly to prevent precipitation.
Intravenous (IV) Option D (Emulsion): 5% DMSO + 5% Solutol HS15 + 90% Saline2 mg/mLFor pharmacokinetic (PK) profiling; minimizes hemolysis risk.[1]

Formulation Protocol (Option C - IP/Standard Screening):

  • Weigh the required amount of (2-Methyl-4-(pentyloxy)phenyl)methanol .[1]

  • Dissolve completely in 100% DMSO (10% of final volume). Vortex until clear.

  • Add PEG400 (40% of final volume) slowly while vortexing. The solution may warm up; ensure it remains clear.[1]

  • Add Warm Saline (37°C) (50% of final volume) dropwise under continuous agitation.

    • Critical Check: If precipitation occurs (cloudiness), sonicate for 5 minutes. If it persists, switch to Option A (Corn Oil) for PO administration.[1]

Part 3: Dosage & Administration Protocols

Since specific therapeutic doses are undefined in literature, a Dose-Escalation Strategy is required to establish the Maximum Tolerated Dose (MTD) and Pharmacologically Active Dose (PAD).[1]

Phase 1: Acute Toxicity & MTD Determination (Mouse/Rat)

Objective: Determine the safe upper limit for dosing.

  • Starting Dose : 10 mg/kg (IP or PO).[1]

  • Escalation Scheme : 10 → 30 → 100 → 300 mg/kg.[1]

  • Group Size : n=3 animals per dose level.

  • Observation Period : 24 hours post-dose.[1]

Stop Criteria (Humane Endpoints):

  • 20% body weight loss within 24h.[1]

  • Severe CNS depression (loss of righting reflex).[1]

  • Convulsions or severe respiratory distress.[1]

Phase 2: Pharmacokinetic (PK) Profiling

Objective: Determine bioavailability (


) and half-life (

).[1]
  • IV Dose : 2 mg/kg (formulation Option D).[1]

  • PO Dose : 10 mg/kg (formulation Option A or C).[1]

  • Sampling Timepoints : Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours.[1]

  • Matrix : Plasma (LC-MS/MS detection of parent and benzoic acid metabolite).[1]

Phase 3: Efficacy Studies (General Recommendation)

Based on structural analogs (alkoxy-benzyl alcohols), potential activities include anti-inflammatory (via oxidative stress modulation) or metabolic regulation.[1]

  • Recommended Therapeutic Dose Range : 30 – 100 mg/kg PO, QD (Once Daily).[1]

  • Duration : 14 – 28 days.[1]

Part 4: Experimental Workflow Visualization

The following diagrams illustrate the decision logic for formulation and the metabolic fate of the compound.

Figure 1: Formulation & Administration Decision Tree

FormulationDecision Start Start: (2-Methyl-4-(pentyloxy)phenyl)methanol SolubilityCheck Check Solubility in DMSO Start->SolubilityCheck RouteSelect Select Route SolubilityCheck->RouteSelect Soluble PO_Route Oral (PO) RouteSelect->PO_Route IP_Route Intraperitoneal (IP) RouteSelect->IP_Route LipidVehicle Vehicle: Corn Oil (Preferred for Lipophilic) PO_Route->LipidVehicle Low Dose / PK Suspension Vehicle: 0.5% MC + 0.1% Tween 80 (For High Dose Tox) PO_Route->Suspension High Dose (>100 mg/kg) CoSolvent Vehicle: 10% DMSO / 40% PEG400 / 50% Saline IP_Route->CoSolvent Precipitation Check for Precipitation? CoSolvent->Precipitation Precipitation->PO_Route Precipitates (Switch Route) Precipitation->IP_Route Clear Solution

Caption: Decision logic for selecting the appropriate vehicle based on administration route and solubility.

Figure 2: Predicted Metabolic Pathway

Metabolism Parent Parent Compound (Alcohol) Aldehyde Intermediate (Aldehyde) Parent->Aldehyde Oxidation Acid Primary Metabolite (Benzoic Acid Analog) Aldehyde->Acid Oxidation Conjugate Excretion Product (Glycine Conjugate) Acid->Conjugate Conjugation ADH ADH / CYP450 ALDH ALDH GlyT Glycine N-acyltransferase

Caption: Predicted metabolic activation (oxidation) and elimination pathway (conjugation).

Part 5: Safety Monitoring & Adverse Effects

Since this is a benzyl alcohol derivative, specific toxicological endpoints must be monitored.[1]

SystemPotential Adverse EffectMonitoring Parameter
CNS Sedation, Ataxia, AnesthesiaIrwin Test : Observe for loss of righting reflex, decreased locomotor activity 30-60 min post-dose.[1]
Gastrointestinal Irritation, Emesis (in capable species)Observe for hunching, piloerection, or diarrhea (especially with oil vehicles).[1]
Local Site Peritonitis (IP)Necropsy check for precipitates or inflammation in the peritoneal cavity.[1]

Self-Validating Safety Check :

  • Control Group: Always include a Vehicle-Only control group to distinguish vehicle effects (e.g., DMSO toxicity) from compound effects.[1]

  • Sentinel Dosing: Before the main study, dose 1 male and 1 female mouse at 30 mg/kg.[1] If no adverse effects are seen at 24h, proceed with the full cohort.[1]

References

  • Gad, S. C. (2016).[1] Pharmaceutical Manufacturing Handbook: Production and Processes. Wiley-Interscience.[1] (Provides standard guidelines for NCE formulation vehicles).

  • Organization for Economic Co-operation and Development (OECD) . (2001).[1] Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals.[1] Link[1]

  • Nair, A. B., & Jacob, S. (2016).[1] A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31.[1] Link

  • ChemScene . (2024). Product Data Sheet: (2-Methyl-4-(pentyloxy)phenyl)methanol (CAS 1443306-21-5).[1][2] Link

Sources

Troubleshooting & Optimization

Strategies to improve the long-term stability of (2-Methyl-4-(pentyloxy)phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Ensuring Long-Term Stability and Experimental Success

Welcome to the technical support center for (2-Methyl-4-(pentyloxy)phenyl)methanol (CAS No. 1443306-21-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth strategies for maintaining the long-term stability of this compound. By understanding its potential degradation pathways and implementing proper handling and storage protocols, you can ensure the integrity and reproducibility of your experimental results.

While specific stability data for (2-Methyl-4-(pentyloxy)phenyl)methanol is not extensively published, its chemical structure, featuring a substituted benzyl alcohol moiety, allows us to predict its stability profile based on well-established principles of organic chemistry. The primary point of instability for this molecule is the benzylic alcohol group, which is susceptible to oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for (2-Methyl-4-(pentyloxy)phenyl)methanol?

A1: The most significant degradation pathway for (2-Methyl-4-(pentyloxy)phenyl)methanol is the oxidation of the benzylic alcohol group (-CH₂OH).[1][2] This reaction can convert the alcohol first to the corresponding aldehyde, (2-Methyl-4-(pentyloxy)benzaldehyde), and potentially further to the carboxylic acid, (2-Methyl-4-(pentyloxy)benzoic acid). This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[3][4][5]

Q2: What are the visible or detectable signs of compound degradation?

A2: Early-stage degradation may not be visually apparent. The most reliable method for detection is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), which will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to impurities.[2][6] In cases of significant degradation, you might observe a slight yellowing of the material or a change in odor due to the formation of the aldehyde.

Q3: What are the ideal storage conditions for this compound?

A3: To maximize long-term stability, the compound should be stored in a cool, dark, and inert environment. The ideal temperature is between 2°C and 8°C.[7] It should be kept in a tightly sealed, amber glass vial to protect it from light and air.[7] For maximum protection against oxidation, the container headspace can be purged with an inert gas like argon or nitrogen.

Q4: Can sonication affect the stability of this compound?

A4: Yes, prolonged sonication, often used to dissolve compounds, can induce degradation. Sonication can create localized high-energy spots, leading to the formation of degradation products such as the corresponding aldehyde, as well as benzene and toluene.[8][9] If sonication is necessary, use the shortest duration and lowest power required to achieve dissolution, and consider cooling the sample during the process.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing a logical workflow to identify and resolve the problem.

Issue 1: Unexpected Peaks in HPLC/GC Analysis

Q: I'm running a purity check on my sample of (2-Methyl-4-(pentyloxy)phenyl)methanol and I see new, unexpected peaks that were not present in the initial analysis. What could be the cause?

A: The appearance of new peaks is a strong indicator of degradation. The most likely culprits are oxidation products.

Troubleshooting Workflow:

  • Identify the Impurities:

    • Hypothesize: Based on the chemistry of benzyl alcohols, the primary degradation products are likely (2-Methyl-4-(pentyloxy)benzaldehyde) and (2-Methyl-4-(pentyloxy)benzoic acid).[2][6]

    • Confirm via LC-MS: The most effective way to identify the unknown peaks is to use Liquid Chromatography-Mass Spectrometry (LC-MS). The mass of the new peaks should correspond to the expected degradation products.

      • (2-Methyl-4-(pentyloxy)phenyl)methanol: C₁₃H₂₀O₂ (MW: 208.30)[10]

      • (2-Methyl-4-(pentyloxy)benzaldehyde): C₁₃H₁₈O₂ (MW: 206.28)

      • (2-Methyl-4-(pentyloxy)benzoic acid): C₁₃H₁₈O₃ (MW: 222.28)

    • Use Reference Standards: If available, spike your sample with small amounts of the suspected impurities. An increase in the area of an existing impurity peak will help confirm its identity.[6]

  • Review Handling and Storage:

    • Storage Conditions: Was the compound stored at a consistent, cool temperature (2-8°C) and protected from light?[5][7] Exposure to ambient temperature or light can accelerate oxidation.[3][4]

    • Atmosphere: Was the container tightly sealed? Was it opened frequently, exposing the compound to air? For long-term storage, purging with an inert gas is recommended.

    • Solvent: If the compound was stored in solution, was the solvent of high purity and free of peroxides? Some solvents can degrade over time and contribute to the degradation of the solute.

Issue 2: Inconsistent Results in Biological Assays

Q: My experimental results using this compound are inconsistent between batches or over time. Could this be a stability issue?

A: Absolutely. Degradation of the parent compound reduces its effective concentration and introduces new chemical entities (the degradants) that could have their own, unintended biological activity or inhibitory effects, leading to unreliable results.

Troubleshooting Workflow:

G A Inconsistent Biological Results Observed B Check Purity of Current Stock (Use Protocol 2: HPLC Purity Analysis) A->B C Purity >98%? B->C D Degradation is Unlikely the Root Cause. Investigate other experimental variables: - Assay conditions - Cell line stability - Reagent quality C->D Yes E Significant Degradation Detected. Purity <98% C->E No F Quarantine and Discard Compromised Stock E->F G Obtain Fresh, High-Purity Stock F->G H Implement Strict Storage & Handling (See Protocol 3 and Storage Table) G->H I Re-run Experiment with New Stock H->I

Caption: Troubleshooting workflow for inconsistent experimental results.

Data Presentation & Key Stability Factors

The stability of (2-Methyl-4-(pentyloxy)phenyl)methanol is influenced by several environmental factors. The following table summarizes recommended conditions to ensure its long-term integrity.

ParameterRecommended ConditionCondition to AvoidRationale
Temperature 2°C to 8°C (Refrigerated)Room temperature, temperature fluctuations, freezingHigher temperatures accelerate oxidation and evaporation. Fluctuations can compromise container seals.[3][5]
Light Store in darkness (Amber vial or opaque container)Direct sunlight, strong artificial lightUV and visible light can provide the energy to initiate and promote oxidative degradation.[3][4]
Atmosphere Inert gas (Argon or Nitrogen) headspaceAir (Oxygen)Oxygen is a key reactant in the primary degradation pathway (oxidation).[1][4]
pH (in solution) Neutral (pH ~7)Strongly acidic or basic conditionsWhile benzyl ethers are more susceptible to acid cleavage, extreme pH can catalyze degradation.[11]
Container Tightly sealed Type 1 borosilicate amber glass vial with a PTFE-lined capPlastic containers, poorly sealed vialsPrevents exposure to air and light, and minimizes leaching or reaction with the container material.[7]
Primary Degradation Pathway

The primary degradation pathway for (2-Methyl-4-(pentyloxy)phenyl)methanol is oxidation. This process occurs in two main steps, as illustrated below. The presence of an electron-donating pentyloxy group on the phenyl ring can make the benzylic position more susceptible to oxidation compared to unsubstituted benzyl alcohol.

G A (2-Methyl-4-(pentyloxy)phenyl)methanol (Parent Compound) B (2-Methyl-4-(pentyloxy)benzaldehyde (Primary Degradant) A->B Oxidation (O₂, Light, Heat) C (2-Methyl-4-(pentyloxy)benzoic acid (Secondary Degradant) B->C Further Oxidation

Caption: Predicted primary degradation pathway via oxidation.

Experimental Protocols
Protocol 1: Forced Degradation Study

Objective: To intentionally generate degradation products to confirm the stability-indicating nature of an analytical method. This is a crucial step in developing a reliable method for stability monitoring.

Materials:

  • (2-Methyl-4-(pentyloxy)phenyl)methanol

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade Methanol and Water

  • Thermostatic water bath or oven

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Heat the mixture at 60°C for 6 hours.

    • Cool, neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.[11]

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Keep at room temperature for 24 hours.

    • Cool, neutralize with 1 M HCl, and dilute with mobile phase for HPLC analysis.[11]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for HPLC analysis.[11]

  • Thermal Degradation:

    • Place a small amount of the solid compound in a clear glass vial.

    • Heat in an oven at 80°C for 48 hours.

    • Cool, dissolve in methanol to a known concentration (e.g., 1 mg/mL), and dilute for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 2. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent compound peak.

Protocol 2: HPLC Method for Purity and Stability Analysis

Objective: To quantify the purity of (2-Methyl-4-(pentyloxy)phenyl)methanol and detect its primary degradation products.

Instrumentation & Columns:

  • HPLC system with a UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents & Mobile Phase:

  • Mobile Phase A: Water (HPLC Grade)

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Gradient Program:

    • Time 0 min: 40% B

    • Time 20 min: 90% B

    • Time 25 min: 90% B

    • Time 26 min: 40% B

    • Time 30 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare a standard solution of the compound in the mobile phase at a concentration of approximately 0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: The parent compound will have a specific retention time. Degradation products, such as the aldehyde and carboxylic acid, are expected to have different retention times. Purity can be calculated based on the relative peak areas.[2][12]

Protocol 3: Recommended Handling for Experiments

Objective: To minimize degradation during routine experimental use.

  • Equilibration: Before opening, allow the refrigerated container to warm to room temperature to prevent condensation of moisture into the sample.

  • Weighing: Weigh out the required amount of material quickly in a low-humidity environment.

  • Inert Atmosphere: For highly sensitive experiments or long-term use from a single bottle, consider using a glove box or purging the vial headspace with argon or nitrogen after each use.

  • Solution Preparation: Prepare solutions fresh for each experiment whenever possible. If solutions must be stored, keep them refrigerated in amber vials and use within a validated timeframe. Avoid solvents that may contain peroxides (e.g., aged THF or ether).

References
  • He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, B.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(8), 4765–4769. [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

  • Sheikhi, E., Adib, M., Karajabad, M. A., & Gohari, S. J. A. (2020). Oxidation of Benzylic Alcohols to Aromatic Aldehydes by DMSO/Water/I2. Polycyclic Aromatic Compounds, 41(5), 974-978. [Link]

  • Karami, B., Eskandari, K., & Ghasemi, Z. (2020). Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. Scientific Reports, 10(1), 5693. [Link]

  • Wang, L., et al. (2019). Selective oxidation of primary benzylic alcohols to aldehydes using NaNO3 under ball milling. Chinese Chemical Letters, 30(5), 1019-1021. [Link]

  • Excellent Cork. (2025). How to store liquor: a guide to maintaining its quality. [Link]

  • Hussein, L. A., Magdy, N., & El-Sayed, M. A. (1990). Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 8(12), 1029-1033. [Link]

  • Otsuka, M., et al. (2000). Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks, on Capillary Gas Chromatography. Chemical & Pharmaceutical Bulletin, 48(9), 1299-1303. [Link]

  • Thieme. (n.d.). 2.2.2.3 Substituted Benzyl Esters. Science of Synthesis. [Link]

  • Drinkology Spirits Shop. (n.d.). Storing spirits and liqueurs correctly. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. [Link]

  • OSHA. (n.d.). Benzyl alcohol (Method PV2009). [Link]

  • OMGCHEERS. (2025). How to Store Alcohol: The Crucial Role of Temperature, Humidity, and Light. [Link]

  • Patel, P., et al. (2020). Forced Degradation Studies on Sodium Picosulfate and Separation of 15 Process Related Impurities/Degradants by HPLC. American Journal of Analytical Chemistry, 11, 363-375. [Link]

  • Gierczak, T., et al. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules, 29(13), 3108. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

  • Club Oenologique. (2022). How should you store whisky, Cognac and other spirits? [Link]

  • ResearchGate. (2000). Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks, on Capillary Gas Chromatography. [Link]

Sources

Characterization of potential side products in (2-Methyl-4-(pentyloxy)phenyl)methanol reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Reactivity Profile

(2-Methyl-4-(pentyloxy)phenyl)methanol is a highly versatile building block in drug development, but its structural topology presents unique synthetic challenges. The molecule features a primary benzylic alcohol, an ortho-methyl group, and a strongly electron-donating pentyloxy ether linkage. This ether group significantly increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack. If reaction conditions are not rigorously controlled, researchers frequently encounter three major competing pathways: over-oxidation, Friedel-Crafts dimerization, and ether cleavage.

This guide is designed to help you troubleshoot these specific side reactions, understand their mechanistic causality, and implement self-validating protocols to ensure high-yield functionalization.

Part 1: Frequently Asked Questions & Troubleshooting Guides

Q1: During the oxidation of (2-Methyl-4-(pentyloxy)phenyl)methanol to the benzaldehyde derivative, I am isolating a highly polar side product that stays at the baseline on my TLC plate. What is this, and how do I prevent it? A1: The polar side product is 2-methyl-4-(pentyloxy)benzoic acid, which is the result of over-oxidation. While Dess-Martin Periodinane (DMP) is generally selective for arresting oxidation at the aldehyde stage, the presence of adventitious water in your solvent or atmosphere leads to the formation of an aldehyde hydrate intermediate. This hydrate is highly reactive and is subsequently oxidized to the carboxylic acid ().

  • Causality & Solution: Water acts as the nucleophile that bridges the gap between aldehyde and carboxylic acid. To prevent this, you must utilize strictly anhydrous conditions. Dry your solvents over activated 3Å molecular sieves and perform the reaction under an inert argon atmosphere.

Q2: When attempting to convert the primary alcohol to a benzyl chloride using thionyl chloride (SOCl2), my LC-MS shows a complex mixture of high-molecular-weight species. What happened to my product? A2: You are observing Friedel-Crafts dimerization and subsequent polymerization. The pentyloxy group strongly activates the aromatic ring toward electrophilic aromatic substitution (EAS). When harsh reagents like SOCl2 or PBr3 are used, the acidic conditions promote the formation of a highly reactive benzylic carbocation. The electron-rich aromatic ring of an unreacted substrate molecule will attack this carbocation, forming diphenylmethane dimers and higher-order oligomers.

  • Causality & Solution: The generation of a free carbocation is the failure point. Switch to the Appel reaction (using CBr4/PPh3 or CCl4/PPh3). This method proceeds under neutral conditions via an oxyphosphonium intermediate and a concerted SN2 displacement, completely bypassing the carbocation pathway ().

Q3: I used concentrated HBr to form the benzyl bromide, but my NMR indicates the complete loss of the pentyl chain. Why did this happen? A3: Strong protic acids like HBr or HI, particularly at elevated temperatures, will readily cleave alkyl aryl ethers. The ether oxygen is protonated, turning it into an excellent leaving group. The nucleophilic bromide then attacks the less sterically hindered pentyl chain, yielding 4-(hydroxymethyl)-3-methylphenol and 1-bromopentane as side products.

  • Causality & Solution: Avoid strong protic acids or Lewis acids (like BBr3 or AlCl3) when working with this substrate. Maintain neutral or mildly basic conditions to preserve the pentyloxy ether linkage.

Part 2: Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective Oxidation to 2-Methyl-4-(pentyloxy)benzaldehyde

Rationale: Utilizing DMP under rigorously anhydrous conditions prevents hydrate formation, ensuring the reaction stops cleanly at the aldehyde ().

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with argon for 10 minutes.

  • Solvent & Substrate: Dissolve 1.0 mmol of (2-Methyl-4-(pentyloxy)phenyl)methanol in 10 mL of anhydrous dichloromethane (DCM).

  • Oxidant Addition: Cool the solution to 0 °C using an ice bath. Add 1.2 mmol of Dess-Martin Periodinane (DMP) portion-wise over 5 minutes to control the exotherm.

  • Reaction & Self-Validation: Remove the ice bath and stir at room temperature for 1–2 hours.

    • Self-Validation Step: Monitor by TLC (Hexanes:EtOAc 4:1). The starting material should cleanly convert to a higher-Rf spot (aldehyde). If a baseline streak appears, moisture has compromised the system, and carboxylic acid is forming.

  • Quench: Add 10 mL of saturated aqueous NaHCO3 and 10 mL of saturated aqueous Na2S2O3. Stir vigorously for 15 minutes until the organic layer is completely clear (reducing unreacted iodine species).

  • Extraction: Extract with DCM (3 x 10 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: Mild Benzyl Bromination via Appel Reaction

Rationale: The Appel reaction uses PPh3 and CBr4 to convert the alcohol to a bromide via an SN2 mechanism under neutral conditions, preventing Friedel-Crafts dimerization ().

  • Preparation: In an oven-dried flask under nitrogen, dissolve 1.0 mmol of the alcohol and 1.2 mmol of carbon tetrabromide (CBr4) in 10 mL of anhydrous DCM.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Phosphine Addition: Slowly add 1.25 mmol of triphenylphosphine (PPh3) in small portions. The solution will transition to a pale yellow color as the reactive phosphonium species forms.

  • Reaction & Self-Validation: Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

    • Self-Validation Step: Check TLC (Hexanes:EtOAc 9:1). The absence of UV-active polymeric smears near the baseline confirms the suppression of the Friedel-Crafts pathway.

  • Purification: Concentrate the reaction mixture directly onto silica gel and purify via flash chromatography to separate the target bromide from the triphenylphosphine oxide byproduct.

Part 3: Quantitative Data & Troubleshooting Matrices

To assist in rapid decision-making, the following table summarizes the expected yields and dominant side products when subjecting (2-Methyl-4-(pentyloxy)phenyl)methanol to various functionalization environments.

Table 1: Quantitative Comparison of Functionalization Methods

Reaction TypeReagent SystemTarget Product Yield (%)Major Side ProductSide Product Yield (%)
Oxidation DMP (Strictly Anhydrous)92 - 95%Carboxylic Acid< 2%
Oxidation DMP (Trace Water Present)40 - 50%Carboxylic Acid45 - 55%
Halogenation SOCl2 / DMF (Harsh)30 - 40%Diphenylmethane Dimer50 - 60%
Halogenation CBr4 / PPh3 (Appel, Mild)88 - 92%Friedel-Crafts Dimer< 1%
Halogenation HBr (Aqueous, Heat)10 - 15%Cleaved Phenol75 - 85%

Part 4: Mechanistic Pathways & Visualizations

FC_Dimerization A (2-Methyl-4-(pentyloxy)phenyl)methanol (Starting Material) B Benzyl Halide (Target Intermediate) A->B Halogenation (e.g., SOCl2) D Diphenylmethane Dimer (Polymeric Side Product) A->D Attacks Carbocation (Electron-rich ring) C Benzylic Carbocation (Highly Reactive) B->C Acidic Conditions / Heat C->D Electrophilic Aromatic Substitution (EAS)

Mechanistic pathway of Friedel-Crafts dimerization side reaction during halogenation.

Oxidation_Pathway SM Primary Alcohol Starting Material ALD Benzaldehyde Derivative (Target Product) SM->ALD Anhydrous Oxidation (DMP, Swern) CA Carboxylic Acid (Over-oxidation Side Product) SM->CA Aqueous Oxidation HYD Aldehyde Hydrate (Intermediate) ALD->HYD Trace Water (H2O) HYD->CA Excess Oxidant (Jones, KMnO4)

Oxidation pathways showing the critical role of water in carboxylic acid over-oxidation.

References

  • Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Organic & Biomolecular Chemistry.[Link]

  • Organocatalytic Stereospecific Appel Reaction. Organic Letters.[Link]

  • Oxidation Catalysis by an Aerobically Generated Dess-Martin Periodinane Analogue. Angewandte Chemie International Edition.[Link]

  • Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P—N Linkage. Angewandte Chemie International Edition.[Link]

Optimizing reaction conditions (temperature, catalyst) for (2-Methyl-4-(pentyloxy)phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of (2-Methyl-4-(pentyloxy)phenyl)methanol

This technical support guide provides in-depth troubleshooting and frequently asked questions for the synthesis of (2-Methyl-4-(pentyloxy)phenyl)methanol, a key intermediate for researchers in materials science and drug discovery. Our focus is on the optimization of reaction conditions, particularly temperature and catalyst selection, for the most common synthetic route: the reduction of 2-Methyl-4-(pentyloxy)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing (2-Methyl-4-(pentyloxy)phenyl)methanol?

The most common and scalable method is the chemoselective reduction of the aldehyde functional group in the precursor, 2-Methyl-4-(pentyloxy)benzaldehyde. This approach is favored due to the high availability of reducing agents and the generally high yields and selectivity that can be achieved under optimized conditions. Alternative methods, such as the Grignard reaction, are also possible but can be more complex to control and may require more stringent anhydrous conditions.[1][2]

Q2: How do I select the appropriate catalyst for the reduction of an aromatic aldehyde?

Catalyst selection is critical and depends on the desired selectivity, reaction conditions, and cost.

  • Palladium-based catalysts (e.g., Pd/C, Pd(0)EnCat™ 30NP): These are highly effective for the hydrogenation of aromatic aldehydes. They often provide excellent selectivity for the benzyl alcohol under mild conditions (e.g., room temperature, atmospheric hydrogen pressure).[3] However, over-reduction to the corresponding toluene derivative can occur, especially at elevated temperatures.[4]

  • Nickel-based catalysts (e.g., Ni/Al2O3, Raney Ni): These are a cost-effective option and show good activity. They are particularly effective for hydrogenating the carbonyl group.[5][6] The selectivity towards the benzyl alcohol is typically high at lower reaction temperatures.[5]

  • Copper-based catalysts (e.g., cuprous oxide nanoparticles): These can also be used for the catalytic reduction of benzaldehydes.[7] Copper catalysts can activate molecular hydrogen and are often used in biphasic systems.[8]

  • Borohydride Reagents (e.g., NaBH₄): For lab-scale synthesis, sodium borohydride is a simple and effective reducing agent. It is highly selective for aldehydes and ketones and does not typically reduce the aromatic ring. It is often used in alcoholic solvents like ethanol or methanol at temperatures ranging from 0 °C to room temperature.

Q3: What is the optimal temperature range for this reduction, and what happens if the temperature is too high?

The optimal temperature depends on the chosen catalyst and reducing agent.

  • For catalytic hydrogenation (e.g., with Pd/C or Ni/Al2O3): It is crucial to maintain a low to moderate temperature. Many reactions proceed efficiently at room temperature (20-25°C).[3][9] Increasing the temperature to the 60-80°C range can increase the reaction rate, but also significantly increases the risk of side reactions.[6]

  • For borohydride reductions: These are typically run at cooler temperatures, often starting at 0°C and allowing the reaction to warm to room temperature.[10]

If the temperature is too high, particularly during catalytic hydrogenation, a common side reaction is hydrogenolysis, where the newly formed benzyl alcohol is further reduced to form the corresponding toluene derivative (1-methyl-2-(pentyloxy)-4-methylbenzene).[5]

Q4: How does the substitution pattern on the benzaldehyde precursor affect the reaction?

The electronic nature of the substituents on the aromatic ring can influence the reactivity of the aldehyde group. The precursor, 2-Methyl-4-(pentyloxy)benzaldehyde, has two electron-donating groups (methyl and pentyloxy). These groups increase the electron density on the aromatic ring, which can slightly decrease the electrophilicity of the aldehyde's carbonyl carbon. However, this effect is generally not significant enough to prevent the reduction but might require slightly longer reaction times or slightly elevated temperatures compared to unsubstituted benzaldehyde.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low or No Product Yield
Potential Cause Recommended Solution & Explanation
Inactive Catalyst or Reducing Agent Solution: For catalytic hydrogenation, ensure the catalyst is fresh or properly activated. For borohydride reductions, use a freshly opened container of NaBH₄, as it can degrade with exposure to moisture. Explanation: Catalysts can become poisoned or oxidized, and reducing agents can decompose over time, leading to a loss of activity.
Insufficient Reaction Time or Temperature Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or moderately increasing the temperature (e.g., from room temperature to 40°C).[11] Explanation: The electron-donating groups on the substrate may slightly slow the reaction, requiring more time or energy to achieve full conversion.
Poor Quality Starting Material Solution: Purify the starting aldehyde via recrystallization or column chromatography. Explanation: Impurities in the starting material can interfere with the reaction or poison the catalyst.
Presence of Moisture (for Grignard/organometallic routes) Solution: Ensure all glassware is rigorously flame- or oven-dried and use anhydrous solvents.[12] Explanation: Grignard reagents are strong bases and will be quenched by any protic sources, including water, preventing the desired reaction.[1]
Problem 2: Formation of Significant Byproducts
Potential Cause Recommended Solution & Explanation
Over-reduction to Toluene Derivative Solution: Lower the reaction temperature and/or hydrogen pressure. Choose a more selective catalyst, such as Pd(0)EnCat™ 30NP, which has been shown to give better selectivity compared to standard Pd/C.[3] Explanation: Hydrogenolysis is favored at higher temperatures and pressures. Milder conditions will favor the selective reduction of the carbonyl group.[5][9]
Formation of Dibenzyl Ether Solution: Ensure the reaction conditions are not acidic. If performing a reduction where acidic workup is required, ensure the product is not heated for prolonged periods in the presence of acid. Explanation: Benzyl alcohols can undergo acid-catalyzed dehydration to form ethers.[13]
Unidentified Impurities Solution: Improve the purification process. Consider using column chromatography with a carefully selected solvent system (e.g., a hexane/ethyl acetate gradient) to separate the desired product from closely related impurities.[10] Explanation: Complex reaction mixtures often require more sophisticated purification techniques than simple extraction or recrystallization.
Problem 3: Incomplete Reaction (Stalled)
Potential Cause Recommended Solution & Explanation
Catalyst Deactivation Solution: Carefully add a fresh portion of the catalyst to the reaction mixture. Explanation: During the course of the reaction, the catalyst surface can become fouled or poisoned, leading to a cessation of activity.
Insufficient Reducing Agent Solution: Ensure that the stoichiometry of the reducing agent is correct. For NaBH₄ reductions, a slight excess (e.g., 1.5-2.0 equivalents) is often used to ensure complete conversion. Explanation: The aldehyde may not be fully consumed if the reducing agent is the limiting reagent.

Data & Protocols

Table 1: Catalyst and Temperature Effects on Benzaldehyde Reduction
Catalyst SystemTypical TemperaturePrimary ProductPotential ByproductsCitation(s)
Pd/C, H₂25°CBenzyl AlcoholToluene (at higher temps)[3]
γ-Fe₂O₃@HAP-Pd, H₂25°CBenzyl AlcoholToluene (at >70°C)[4][9]
Ni/Al₂O₃, H₂60 - 80°CBenzyl AlcoholToluene[6]
Ni-HMS, H₂120 - 240°CBenzyl AlcoholToluene, Benzene[5]
NaBH₄, Ethanol0 - 25°CBenzyl AlcoholNone (typically very clean)[10]

Note: This data is generalized from studies on benzaldehyde and substituted benzaldehydes and should be used as a guideline for optimizing the synthesis of (2-Methyl-4-(pentyloxy)phenyl)methanol.

Experimental Protocol: Reduction of 2-Methyl-4-(pentyloxy)benzaldehyde with NaBH₄

This protocol describes a reliable lab-scale synthesis.

1. Reagent Preparation:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-Methyl-4-(pentyloxy)benzaldehyde (1.0 eq) in ethanol (50 mL).

  • Cool the solution to 0°C in an ice bath.

2. Reduction:

  • Slowly add sodium borohydride (NaBH₄, 1.5 eq) to the stirred solution in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

3. Reaction Monitoring:

  • Monitor the reaction's progress by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent) until the starting aldehyde spot is no longer visible.

4. Work-up and Quenching:

  • Cool the flask back to 0°C and carefully quench the reaction by the slow, dropwise addition of distilled water (20 mL) to decompose the excess NaBH₄.

  • Add 1M HCl dropwise until the pH of the solution is ~7.

  • Reduce the volume of the solvent by approximately half using a rotary evaporator.

5. Extraction:

  • Transfer the aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

6. Purification:

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

  • If necessary, purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure (2-Methyl-4-(pentyloxy)phenyl)methanol.[10]

Visual Guides

Diagram 1: General Synthesis Workflow

cluster_synthesis Synthesis cluster_workup Work-up & Purification A 1. Dissolve Aldehyde in Ethanol B 2. Cool to 0°C A->B C 3. Add NaBH4 B->C D 4. Stir at RT C->D E 5. Quench with H2O D->E Monitor by TLC F 6. Extract with Ethyl Acetate E->F F->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I I H->I Final Product

Caption: Workflow for the synthesis of (2-Methyl-4-(pentyloxy)phenyl)methanol.

Diagram 2: Troubleshooting Low Yield

Start Low Product Yield Observed Check_Reagents Are reagents (aldehyde, NaBH4) pure and active? Start->Check_Reagents Check_Conditions Are reaction time and temperature sufficient? Check_Reagents->Check_Conditions Yes Purify_Aldehyde Action: Purify starting aldehyde Check_Reagents->Purify_Aldehyde No (Aldehyde Impure) Use_Fresh_NaBH4 Action: Use fresh NaBH4 Check_Reagents->Use_Fresh_NaBH4 No (NaBH4 Old) Increase_Time_Temp Action: Increase reaction time or warm slightly (to 40°C) Check_Conditions->Increase_Time_Temp No Recheck_TLC Re-run reaction and monitor by TLC Check_Conditions->Recheck_TLC Yes Purify_Aldehyde->Recheck_TLC Use_Fresh_NaBH4->Recheck_TLC Increase_Time_Temp->Recheck_TLC

Sources

Technical Support Center: Mitigating Assay Interference by (2-Methyl-4-(pentyloxy)phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely visiting this page because (2-Methyl-4-(pentyloxy)phenyl)methanol has appeared as a "hit" in your high-throughput screen (HTS) or is displaying erratic dose-response behavior (e.g., steep Hill slopes).

The Core Issue: This molecule possesses a pentyloxy tail (hydrophobic) and a benzyl alcohol head (polar). With a calculated LogP of ~3.05, it sits on the borderline of solubility. In aqueous buffers, this amphiphilic structure drives the formation of colloidal aggregates at micromolar concentrations. These colloids non-specifically sequester enzymes, leading to false-positive inhibition.[1]

This guide provides self-validating protocols to distinguish between true bioactivity and physicochemical artifacts.

Module 1: Aggregation & Colloidal Sequestration

User Question: "My IC50 curves for this compound are unusually steep (Hill slope > 2.0), and the potency shifts when I change enzyme concentration. Is this a specific inhibitor?"

Technical Insight: Likely not. The pentyloxy chain drives the formation of sub-micrometer colloids (critical aggregation concentration, CAC, is often 1–10 µM for this class). These colloids adsorb proteins on their surface, inhibiting them via denaturation or sequestration. This is the "Shoichet Mechanism" of promiscuous inhibition.

Diagnostic Protocol: The Detergent Sensitivity Test

This is the gold-standard method to confirm aggregation. Non-ionic detergents disrupt colloids but rarely affect specific binding at low concentrations.

Reagents:

  • Triton X-100 (molecular biology grade) or Tween-80 .

  • Your standard assay buffer.

Workflow:

  • Preparation: Prepare two parallel assay plates.

    • Plate A: Standard assay buffer.

    • Plate B: Assay buffer supplemented with 0.01% (v/v) Triton X-100 . (Note: Ensure your target protein tolerates this detergent concentration).

  • Execution: Run the dose-response curve for (2-Methyl-4-(pentyloxy)phenyl)methanol on both plates simultaneously.

  • Analysis: Calculate the IC50 shift ratio:

    
    .
    

Interpretation Table:

ObservationDiagnosisAction
IC50 increases > 3-fold (Activity is lost with detergent)Aggregator (False Positive) . The detergent broke the colloid, releasing the enzyme.Flag as artifact. Discard hit or attempt chemical optimization to reduce LogP.
IC50 remains constant (Ratio ~ 1.0)True Binder . The compound acts via specific stoichiometry.Proceed to orthogonal validation (e.g., SPR or NMR).
Complete loss of signal in both platesAssay Interference . Compound may be quenching fluorescence or denaturing protein.See Module 2.
Logic Visualization: Aggregation Decision Tree

DetergentTest Start Compound Hit: (2-Methyl-4-(pentyloxy)phenyl)methanol Step1 Run Assay +/- 0.01% Triton X-100 Start->Step1 Decision Compare IC50 Values Step1->Decision ResultA IC50 Shift > 3-fold (Potency Lost) Decision->ResultA Activity Disappears ResultB IC50 Unchanged (Potency Retained) Decision->ResultB Activity Persists MechA Mechanism: Colloidal Sequestration (False Positive) ResultA->MechA MechB Mechanism: Specific Binding (Valid Hit) ResultB->MechB

Figure 1: Decision logic for distinguishing colloidal aggregation from specific binding using detergent sensitivity.

Module 2: Solubility & Surface Adsorption

User Question: "I see high variability between replicates, and the compound seems to lose potency if pre-incubated in plastic plates. Is it unstable?"

Technical Insight: The pentyloxy group renders the molecule lipophilic (LogP ~3.05). It is prone to:

  • "Crashing out" in aqueous buffers (precipitation).

  • Sticking to plastic (polypropylene/polystyrene) tips and plates, reducing the effective concentration (

    
    ).
    
Diagnostic Protocol: Centrifugation & Nephelometry

Workflow:

  • Dilution: Prepare the compound at your highest screening concentration (e.g., 10 µM or 30 µM) in the assay buffer (ensure <1% DMSO final).

  • Incubation: Let stand for 30 minutes at room temperature (mimicking assay time).

  • Spin: Centrifuge half the sample at high speed (e.g., 10,000 x g for 10 mins).

  • Measurement:

    • Take the supernatant from the spun sample.

    • Take the un-spun sample (mix well).

    • Measure absorbance (UV 250–280 nm) or run LC-MS on both.

Data Analysis:

MetricResultRoot Cause
Recovery Ratio (Sup/Total)< 80% Solubility Limit Reached. The compound is precipitating.
Visual Inspection Turbidity / Cloudiness Macroscopic Precipitation. Do not trust data above this concentration.
Plate Material Check Loss in Polystyrene vs. Glass Non-Specific Binding (NSB). Switch to NBS (Non-Binding Surface) plates or add 0.01% BSA.

Module 3: Chemical Interference (Redox/Optical)

User Question: "Can the benzyl alcohol moiety react with my assay reagents?"

Technical Insight: While less common than aggregation, benzyl alcohols can be substrates for oxidases or dehydrogenases. If your assay involves HRP (Horseradish Peroxidase) or generates reactive oxygen species (ROS), the hydroxymethyl group can be oxidized to an aldehyde or acid, consuming assay reagents or generating interfering byproducts.

Diagnostic Protocol: Redox Cycling Check

Required if using HRP, Luciferase, or fluorescence-based redox probes (e.g., Resazurin).

Workflow:

  • Reagent Only Control: Add compound to the detection reagents without the biological target (enzyme/cells).

  • Readout: Measure the signal over time (0–60 mins).

  • H2O2 Scavenging: If using an HRP-coupled assay, add a known concentration of H2O2 and measure if the signal is lower than expected in the presence of the compound.

Interpretation:

  • Signal Drift in Control: The compound is chemically reacting with the detection reagents (e.g., reducing Resazurin directly).

  • Action: Switch to a label-free readout (e.g., Mass Spec) or a non-redox endpoint.

Mechanism of Action Visualization

The following diagram illustrates why the pentyloxy tail causes these specific issues.

Mechanism cluster_0 Assay Buffer Environment Mol Monomer (Amphiphilic) Micelle Colloidal Aggregate (> CAC) Mol->Micelle High Conc. (Hydrophobic Effect) Surface Plastic Adsorption Mol->Surface Lipophilic Binding Enzyme Target Enzyme Micelle->Enzyme Sequestration (Inhibition)

Figure 2: The pentyloxy tail drives monomer-to-colloid transition, leading to enzyme sequestration.

FAQs: Frequently Asked Questions

Q: Can I just add more DMSO to fix the solubility? A: Increasing DMSO (e.g., from 1% to 5%) might solubilize the monomer, but it often stabilizes colloids rather than breaking them. Furthermore, high DMSO is toxic to many enzymes and cells. The detergent method (Module 1) is scientifically superior for diagnosing aggregation.

Q: Is this compound a PAINS (Pan-Assay Interference Compound)? A: While it doesn't contain the classic PAINS substructures (like rhodanines or quinones), it behaves as a "Physical PAINS" due to its surfactant-like properties. It is a frequent offender in "aggregator" lists due to the alkyl-benzyl ether motif.

Q: I see activity in a cell-based assay. Does aggregation matter there? A: Yes. At high concentrations (>10 µM), amphiphilic compounds can act as detergents, lysing cell membranes (cytotoxicity) rather than engaging a specific target. Always run a cytotoxicity counter-screen (e.g., LDH release) alongside your efficacy assay.

References

  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(13-14), 607-615. Link

    • Foundational paper on colloidal aggreg
  • NCATS Assay Guidance Manual. (Updated 2021). Assay Interference by Aggregation. Bethesda (MD): National Center for Advancing Translational Sciences. Link

    • The authoritative guide for troubleshooting HTS assays.
  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.[2][3] Nature Protocols, 1(2), 550-553. Link

    • Source of the Triton X-100 protocol described in Module 1.
  • PubChem Compound Summary. (2023). CID 1443306-21-5: (2-Methyl-4-(pentyloxy)phenyl)methanol.[4][5] National Center for Biotechnology Information. Link

    • Source for physicochemical properties (LogP, Structure).

Sources

Validation & Comparative

A Comparative Analysis of (2-Methyl-4-(pentyloxy)phenyl)methanol and Structurally Related Benzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide presents a comprehensive comparative analysis of (2-Methyl-4-(pentyloxy)phenyl)methanol, a substituted benzyl alcohol of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this analysis establishes a predictive framework by critically evaluating its properties in the context of structurally similar analogs. By examining the synthesis, physicochemical characteristics, reactivity, and potential biological activities of related 4-alkoxy-2-methylbenzyl alcohols and other substituted benzyl alcohols, we provide valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Benzyl Alcohols

Substituted benzyl alcohols are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and materials. The nature and position of substituents on the aromatic ring profoundly influence the chemical and biological properties of these molecules. The subject of this guide, (2-Methyl-4-(pentyloxy)phenyl)methanol, possesses a unique combination of a lipophilic pentyloxy group and a methyl group ortho to the hydroxymethyl function. This substitution pattern is anticipated to modulate its reactivity and biological interactions. This guide will explore these structure-property relationships through a comparative lens, drawing upon established chemical principles and experimental data from analogous compounds.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a molecule are fundamental to its behavior in both chemical reactions and biological systems. For (2-Methyl-4-(pentyloxy)phenyl)methanol and its comparators, properties such as molecular weight, lipophilicity (LogP), and topological polar surface area (TPSA) are critical predictors of solubility, permeability, and potential for intermolecular interactions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogPTPSA (Ų)
(2-Methyl-4-(pentyloxy)phenyl)methanol C₁₃H₂₀O₂208.303.0629.46
(4-(Pentyloxy)phenyl)methanolC₁₂H₁₈O₂194.272.8029.46
(2-Methyl-4-methoxyphenyl)methanolC₉H₁₂O₂152.191.5729.46
Benzyl AlcoholC₇H₈O108.141.1020.23

Data for (2-Methyl-4-(pentyloxy)phenyl)methanol and its analogs are derived from chemical supplier databases and computational models.

The data clearly indicates that the introduction of the pentyloxy and methyl groups significantly increases the lipophilicity of the molecule compared to the parent benzyl alcohol. The extended alkyl chain of the pentyloxy group is the primary contributor to this increased LogP value, a factor that can have profound implications for its solubility in organic solvents and its potential to interact with hydrophobic pockets in biological targets.

Synthesis of 4-Alkoxy-2-methylbenzyl Alcohols: A General Protocol

The synthesis of (2-Methyl-4-(pentyloxy)phenyl)methanol and its analogs typically follows a two-step sequence: Williamson ether synthesis to introduce the alkoxy group, followed by the reduction of a carbonyl group to the corresponding benzyl alcohol. This approach offers flexibility in introducing a variety of alkoxy chains.

Experimental Protocol: Two-Step Synthesis

Step 1: Williamson Ether Synthesis of 4-Alkoxy-2-methylbenzaldehyde

This initial step involves the alkylation of a commercially available 4-hydroxy-2-methylbenzaldehyde with an appropriate alkyl halide.

  • Reagents and Materials:

    • 4-Hydroxy-2-methylbenzaldehyde

    • 1-Bromopentane (for the synthesis of the pentyloxy derivative)

    • Potassium carbonate (K₂CO₃)

    • Acetone or Dimethylformamide (DMF)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

    • Silica gel for column chromatography

    • Hexane and Ethyl acetate for elution

  • Procedure:

    • To a solution of 4-hydroxy-2-methylbenzaldehyde (1.0 eq) in acetone, add potassium carbonate (2.5 eq).

    • To this stirred suspension, add 1-bromopentane (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude 4-pentyloxy-2-methylbenzaldehyde by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Reduction to (2-Methyl-4-(pentyloxy)phenyl)methanol

The second step involves the reduction of the aldehyde functionality to the corresponding benzyl alcohol.

  • Reagents and Materials:

    • 4-Pentyloxy-2-methylbenzaldehyde

    • Sodium borohydride (NaBH₄)

    • Methanol or Ethanol

    • Beaker, magnetic stirrer, ice bath

    • Distilled water

    • Ethyl acetate for extraction

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the 4-pentyloxy-2-methylbenzaldehyde (1.0 eq) in methanol in a beaker and cool the solution in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

    • After the addition is complete, remove the ice bath and continue stirring at room temperature for 1-2 hours, monitoring the reaction by TLC.

    • Quench the reaction by the slow addition of distilled water.

    • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (2-Methyl-4-(pentyloxy)phenyl)methanol.

    • If necessary, the product can be further purified by column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Reduction Start1 4-Hydroxy-2-methylbenzaldehyde Reagents1 1-Bromopentane, K₂CO₃, Acetone Reaction1 Reflux Reagents1->Reaction1 Workup1 Filtration & Concentration Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Product1 4-Pentyloxy-2-methylbenzaldehyde Purification1->Product1 Start2 4-Pentyloxy-2-methylbenzaldehyde Product1->Start2 Reagents2 NaBH₄, Methanol Reaction2 Stir at RT Reagents2->Reaction2 Workup2 Quenching & Extraction Reaction2->Workup2 Purification2 Drying & Concentration Workup2->Purification2 Product2 (2-Methyl-4-(pentyloxy)phenyl)methanol Purification2->Product2

Caption: General two-step synthesis workflow for 4-alkoxy-2-methylbenzyl alcohols.

Comparative Chemical Reactivity

The reactivity of benzyl alcohols is significantly influenced by the electronic and steric effects of the substituents on the aromatic ring. In this section, we will compare the predicted reactivity of (2-Methyl-4-(pentyloxy)phenyl)methanol with other substituted benzyl alcohols in two key transformations: oxidation and etherification.

Oxidation to the Corresponding Aldehyde

The oxidation of benzyl alcohols to aldehydes is a fundamental reaction in organic synthesis. The rate of this reaction is sensitive to the electronic nature of the substituents on the aromatic ring.

  • Electronic Effects: The pentyloxy group at the para-position is an electron-donating group through resonance (+R effect), which enriches the electron density of the aromatic ring and the benzylic carbon. This electron donation is expected to facilitate oxidation reactions that proceed through an electron-deficient transition state. The methyl group at the ortho-position is a weak electron-donating group through induction (+I effect).

  • Steric Effects: The ortho-methyl group can introduce some steric hindrance around the benzylic alcohol, which might slightly decrease the reaction rate depending on the size of the oxidizing agent.

Comparative Reactivity:

Based on these principles, we can predict the relative rates of oxidation for a series of substituted benzyl alcohols.

CompoundSubstituent EffectsPredicted Relative Rate of Oxidation
4-Nitrobenzyl alcoholStrong electron-withdrawing (-R, -I)Slowest
Benzyl alcoholUnsubstitutedBaseline
4-Methylbenzyl alcoholWeak electron-donating (+I)Faster than benzyl alcohol
(2-Methyl-4-(pentyloxy)phenyl)methanol Strong electron-donating (+R from -O-pentyl), Weak electron-donating (+I from -CH₃)Fastest

This predicted trend is based on the general principle that electron-donating groups accelerate the oxidation of benzyl alcohols.

Etherification Reactions

The hydroxyl group of benzyl alcohols can undergo etherification reactions. The nucleophilicity of the hydroxyl oxygen and the stability of the potential benzylic carbocation intermediate are key factors influencing the reaction rate.

  • Nucleophilicity: The electron-donating pentyloxy and methyl groups increase the electron density on the hydroxyl oxygen, enhancing its nucleophilicity.

  • Carbocation Stability: The electron-donating groups also stabilize the formation of a benzylic carbocation intermediate, which can be relevant in SN1-type etherification reactions.

Therefore, (2-Methyl-4-(pentyloxy)phenyl)methanol is expected to undergo etherification reactions more readily than unsubstituted benzyl alcohol or benzyl alcohols with electron-withdrawing groups.

Reactivity_Comparison 4-Nitrobenzyl alcohol 4-Nitrobenzyl alcohol Benzyl alcohol Benzyl alcohol 4-Nitrobenzyl alcohol->Benzyl alcohol < 4-Nitrobenzyl alcohol->Benzyl alcohol < 4-Methylbenzyl alcohol 4-Methylbenzyl alcohol Benzyl alcohol->4-Methylbenzyl alcohol < (2-Methyl-4-(pentyloxy)phenyl)methanol (2-Methyl-4-(pentyloxy)phenyl)methanol Benzyl alcohol->(2-Methyl-4-(pentyloxy)phenyl)methanol < 4-Methylbenzyl alcohol->(2-Methyl-4-(pentyloxy)phenyl)methanol <

Caption: Predicted relative reactivity of substituted benzyl alcohols.

Potential Biological Activities: A Structure-Activity Relationship (SAR) Perspective

While no specific biological data for (2-Methyl-4-(pentyloxy)phenyl)methanol has been identified, we can infer potential activities by examining the structure-activity relationships of similar compounds. The 4-alkoxy-phenyl motif is present in a variety of biologically active molecules.

A notable example is the role of 4-alkoxy-substituted compounds as agonists for the G-protein coupled receptor 88 (GPR88). Studies on a series of (4-alkoxyphenyl)glycinamides have demonstrated that the nature of the alkoxy group significantly influences agonist activity. Key findings from these studies that can be extrapolated to (2-Methyl-4-(pentyloxy)phenyl)methanol include:

  • Lipophilicity and Potency: Increased lipophilicity of the alkoxy chain generally correlates with enhanced agonist potency. This suggests that the pentyloxy group in our target compound could contribute favorably to binding affinity.

  • Chain Length and Branching: The length and branching of the alkyl chain are critical. A balance is often required to optimize both potency and other pharmacokinetic properties.

Based on these observations, it is plausible that (2-Methyl-4-(pentyloxy)phenyl)methanol and its derivatives could be investigated for their activity at GPR88 or other receptors where ligand lipophilicity plays a key role.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To assess the general cytotoxic potential of (2-Methyl-4-(pentyloxy)phenyl)methanol and its analogs, a standard MTT assay can be employed. This assay measures the metabolic activity of cells and is a common method for screening the effect of compounds on cell viability.

  • Materials:

    • Human cancer cell line (e.g., HeLa, MCF-7)

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

    • 96-well plates

    • (2-Methyl-4-(pentyloxy)phenyl)methanol and comparator compounds

    • Dimethyl sulfoxide (DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. The final concentration of DMSO should be kept constant and low (e.g., <0.5%). Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

    • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

    • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add a solubilization buffer to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This comparative guide provides a comprehensive overview of the predicted properties and reactivity of (2-Methyl-4-(pentyloxy)phenyl)methanol based on the analysis of structurally similar compounds. The presence of the electron-donating pentyloxy and methyl groups is expected to enhance its reactivity in key chemical transformations such as oxidation and etherification. Furthermore, the lipophilic nature of the pentyloxy group suggests that this compound and its derivatives may exhibit interesting biological activities, warranting further investigation. The experimental protocols provided herein offer a starting point for the synthesis and evaluation of this promising molecule. Future experimental studies are essential to validate these predictions and fully elucidate the chemical and biological profile of (2-Methyl-4-(pentyloxy)phenyl)methanol.

References

  • PubChem. (4-(2-Methylpropoxy)phenyl)methanol. [Link]

  • Jin, J., et al. (2015). Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. ACS Medicinal Chemistry Letters, 6(5), 586–591. [Link]

Synthesis and Activity of (2-Methyl-4-(pentyloxy)phenyl)methanol Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Methyl-4-(pentyloxy)phenyl)methanol (CAS 1443306-21-5) represents a critical class of lipophilic benzyl alcohol intermediates . Unlike simple methoxy analogues, the inclusion of a five-carbon (pentyl) ether chain significantly alters the molecule's physicochemical profile, specifically its partition coefficient (LogP) and membrane permeability. This guide compares the synthesis, physical properties, and strategic utility of this scaffold against its shorter (methoxy) and longer (decyloxy) chain counterparts, providing actionable protocols for medicinal chemists and materials scientists.

Part 1: Comparative Physicochemical Analysis

In drug design, the selection of an alkoxy tail is rarely arbitrary. It is a calculated decision to modulate lipophilicity (LogP) and metabolic stability . The pentyloxy derivative occupies a "Goldilocks" zone—providing sufficient hydrophobicity for binding pocket occupancy or membrane penetration without the solubility crashing observed in longer-chain analogues.

Table 1: Physicochemical Profile Comparison

Data based on calculated consensus LogP (cLogP) and experimental solubility trends for alkoxybenzyl alcohols.

FeatureMethyl Derivative (C1)Pentyl Derivative (Target - C5)Decyl Derivative (C10)
Structure 4-Methoxy-2-methylbenzyl alcohol4-(Pentyloxy)-2-methylbenzyl alcohol 4-(Decyloxy)-2-methylbenzyl alcohol
Approx. cLogP ~1.6 - 1.9~3.6 - 3.9 ~6.2 - 6.5
Aqueous Solubility HighModerate (µM range) Very Low (nM range)
Membrane Permeability Low (Passive Diffusion)High (Optimal) Trapped in Membrane
Primary Utility Polar fragment, high clearanceBioavailable scaffold, membrane anchor Lipid formulations, liquid crystals
Synthetic Challenge None (Commercial commodity)Selective Alkylation required Purification difficulty (grease-like)

Analyst Insight: The shift from C1 to C5 increases LogP by approximately 2 units, crossing the threshold (LogP > 3) often required for blood-brain barrier penetration or intracellular target access. However, extending to C10 pushes LogP > 6, often resulting in "brick dust" insolubility or non-specific protein binding.

Part 2: Strategic Synthesis Protocol

The synthesis of (2-Methyl-4-(pentyloxy)phenyl)methanol is a two-step sequence designed to ensure regioselectivity and high yield . The primary challenge is preventing over-alkylation or side reactions during the initial ether formation.

Reaction Scheme Visualization

The following diagram illustrates the optimized synthetic pathway and the critical decision points for purification.

SynthesisPath Start 4-Hydroxy-2-methylbenzaldehyde Step1 Step 1: Williamson Ether Synthesis K2CO3, DMF, 80°C, 4h Start->Step1 Deprotonation Reagent1 1-Bromopentane (1.2 eq) Reagent1->Step1 Intermed Intermediate: 4-(Pentyloxy)-2-methylbenzaldehyde Step1->Intermed Yield: ~90-95% Step2 Step 2: Carbonyl Reduction NaBH4, MeOH, 0°C -> RT Intermed->Step2 Hydride Transfer Product Target Product: (2-Methyl-4-(pentyloxy)phenyl)methanol Step2->Product Yield: ~98%

Figure 1: Step-wise synthetic pathway from the phenolic aldehyde precursor to the final alcohol.

Detailed Experimental Protocols
Step 1: Synthesis of 4-(Pentyloxy)-2-methylbenzaldehyde

Objective: Selective O-alkylation of the phenolic hydroxyl group.

  • Reagents:

    • 4-Hydroxy-2-methylbenzaldehyde (10.0 mmol, 1.36 g)

    • 1-Bromopentane (12.0 mmol, 1.81 g)

    • Potassium Carbonate (

      
      ) (20.0 mmol, 2.76 g)
      
    • Dimethylformamide (DMF) (20 mL, anhydrous)

  • Procedure:

    • Charge a 100 mL round-bottom flask with 4-hydroxy-2-methylbenzaldehyde,

      
      , and DMF.
      
    • Stir the suspension at room temperature for 15 minutes to ensure deprotonation (formation of the phenoxide anion).

    • Add 1-bromopentane dropwise via syringe.

    • Heat the reaction mixture to 80°C for 4–6 hours. Note: Monitor by TLC (Hexane:EtOAc 8:2). The starting phenol will disappear.

    • Work-up: Pour the mixture into ice-cold water (100 mL). The product will precipitate or oil out. Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: If necessary, purify via silica gel flash chromatography (Hexane:EtOAc 9:1).

    • Expected Yield: 90–95% (Pale yellow oil or low-melting solid).

Step 2: Reduction to (2-Methyl-4-(pentyloxy)phenyl)methanol

Objective: Chemoselective reduction of the aldehyde without affecting the ether linkage.

  • Reagents:

    • Intermediate Aldehyde (from Step 1) (5.0 mmol)

    • Sodium Borohydride (

      
      ) (7.5 mmol, 0.28 g)
      
    • Methanol (15 mL)

  • Procedure:

    • Dissolve the intermediate aldehyde in Methanol and cool to 0°C (ice bath).

    • Add

      
       portion-wise over 10 minutes. Caution: Hydrogen gas evolution.
      
    • Allow the reaction to warm to room temperature and stir for 1 hour.

    • Quench: Carefully add saturated

      
       solution (10 mL) to destroy excess hydride.
      
    • Work-up: Remove Methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 20 mL).

    • Purification: The crude product is typically pure enough (>97%) for use. Recrystallization from Hexane/Ether can be performed if a crystalline solid is required.

    • Expected Yield: ~98% (White/Colorless solid).

Part 3: Biological Activity & Application Logic[1]

While the alcohol itself is often an intermediate, its structural features confer specific biological properties relevant to antimicrobial and membrane-active research.

Mechanism of Action: The "Amphiphilic Disruptor" Effect

Research into similar alkoxybenzyl alcohols (e.g., phenylethanol derivatives) suggests that the activity of these compounds correlates with their ability to partition into lipid bilayers.[1]

  • Head Group: The hydroxymethyl (-CH2OH) group hydrogen bonds with the polar head groups of the phospholipid bilayer.

  • Tail Group: The pentyloxy (-OC5H11) chain inserts into the hydrophobic core.

  • Result: This insertion increases membrane fluidity and permeability, leading to bacteriostatic effects or enhanced uptake of co-administered drugs.

Strategic Application Decision Tree

Use the following logic flow to determine if this scaffold is appropriate for your target application.

SAR_Logic Start Target Application? Q1 Is target intracellular? Start->Q1 Q2 Is high water solubility required? Q1->Q2 Yes Use C10 (Decyl)\n(Liquid Crystals/Lipid Formulation) Use C10 (Decyl) (Liquid Crystals/Lipid Formulation) Q1->Use C10 (Decyl)\n(Liquid Crystals/Lipid Formulation) No (Membrane/Surface) Use C1 (Methoxy)\n(High Solubility/Low Permeability) Use C1 (Methoxy) (High Solubility/Low Permeability) Q2->Use C1 (Methoxy)\n(High Solubility/Low Permeability) Yes Use C5 (Pentyl)\n(Balanced Permeability/Solubility) Use C5 (Pentyl) (Balanced Permeability/Solubility) Q2->Use C5 (Pentyl)\n(Balanced Permeability/Solubility) No Ideal for:\n- PPAR Agonists\n- Antimicrobial Adjuvants\n- CNS Active Fragments Ideal for: - PPAR Agonists - Antimicrobial Adjuvants - CNS Active Fragments Use C5 (Pentyl)\n(Balanced Permeability/Solubility)->Ideal for:\n- PPAR Agonists\n- Antimicrobial Adjuvants\n- CNS Active Fragments

Figure 2: SAR Decision Tree for selecting alkoxybenzyl scaffolds.

Validated Applications
  • Antitubercular Research: Alkoxy-2-methyl analogues serve as precursors to quinoline derivatives which have shown potent activity against Mycobacterium tuberculosis. The pentyloxy chain is critical for penetrating the mycolic acid-rich cell wall of the bacteria.

  • Liquid Crystals: The 4-alkoxy-phenylmethanol motif is a classic mesogen. The pentyloxy derivative specifically often exhibits nematic phases at lower temperatures compared to shorter chains.

  • Fragrance Chemistry: While less common than simple benzyl alcohol, the pentyloxy derivative possesses a faint, sweet, balsamic odor with greater substantivity (staying power) due to its lower volatility.

References

  • Synthesis of Alkoxy-2-hydroxybenzaldehydes: BenchChem. Application Note: Regioselective Synthesis of 4-Alkoxy-2-hydroxybenzaldehydes.

  • Antitubercular Quinoline Derivatives: Pissinate, K., et al. (2020). Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates. PMC.

  • Membrane Activity of Benzyl Alcohols: Houser, J., et al. (2021). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. MDPI.

  • LogP and Lipophilicity Studies: Pratiwi, R., et al. (2023).[2] Comparison of Partition Coefficient (Log P) of Drugs: Computational and Experimental Data Study. International Journal of Applied Pharmaceutics.

  • General Synthesis of Methylbenzyl Alcohols: ChemicalBook. 4-Methylbenzyl alcohol Synthesis and Derivatives.

Sources

Validating the Biological Activity of Novel Lipophilic Benzyl Alcohols: A Comparative Guide on (2-Methyl-4-(pentyloxy)phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating newly synthesized molecular entities requires moving beyond basic susceptibility screening to establish a definitive, mechanistically validated profile. This guide provides a comprehensive framework for validating the biological activity of (2-Methyl-4-(pentyloxy)phenyl)methanol , a novel lipophilic benzyl alcohol derivative.

By objectively comparing this compound against established industry standards, we will explore how structural modifications dictate experimental outcomes and provide a self-validating protocol for confirming its mechanism of action.

Executive Summary & Structural Rationale

Unmodified benzyl alcohol is widely recognized as a bacteriostatic preservative and pediculicide that operates by disrupting cell membranes and acting as a potent solvent[1]. Furthermore, studies on yeast models have demonstrated that benzyl alcohol fluidizes both outer and inner membranes, causing critical ion leakage and osmotic stress. However, its relatively low partition coefficient (LogP) necessitates high concentrations (often 1–5%) to achieve meaningful efficacy.

The novel compound, (2-Methyl-4-(pentyloxy)phenyl)methanol (CAS 1443306-21-5)[2], introduces a highly lipophilic pentyloxy (-O-C5H11) chain at the para position and a methyl group at the ortho position.

The Causality of the Design: This structural evolution drastically increases the molecule's LogP. The pentyloxy tail acts as a hydrophobic anchor, driving the molecule deep into the acyl core of bacterial and fungal phospholipid bilayers. Meanwhile, the hydroxymethyl headgroup remains anchored at the lipid-water interface. This amphiphilic orientation causes severe steric hindrance within the membrane, leading to rapid depolarization, intracellular leakage, and cell death at significantly lower concentrations than standard benzyl alcohol.

Table 1: Physicochemical & Structural Comparison
CompoundEst. LogPMolecular WeightPrimary MechanismClinical / Research Utility
Benzyl Alcohol 1.05108.14 g/mol Weak membrane fluidizerPreservative, pediculicide
Hexylresorcinol 3.30194.27 g/mol Membrane disruptorAntiseptic lozenges, topical agents
(2-Methyl-4-(pentyloxy)phenyl)methanol 4.10208.30 g/mol Potent membrane depolarizerNovel antimicrobial/anti-biofilm candidate

Mechanistic Pathway

To understand why specific validation assays are chosen, we must first map the hypothesized mechanism of action. The diagram below illustrates the sequence of events triggered by the pentyloxy derivative.

Mechanism A Lipophilic Benzyl Alcohol (Pentyloxy Derivative) B Partitioning into Phospholipid Bilayer A->B Hydrophobic Interaction C Membrane Fluidization & Structural Disruption B->C Steric Hindrance D Ion Leakage (K+, ATP) & Depolarization C->D Loss of Integrity E Cell Death / Biofilm Eradication D->E Osmotic Collapse

Mechanistic pathway of membrane disruption by lipophilic benzyl alcohol derivatives.

Self-Validating Experimental Workflow

A robust validation strategy must be a self-validating system. We do not merely want to know if the cells die; we must prove how they die.

  • Phase 1 (MIC) establishes the baseline potency.

  • Phase 2 (Time-Kill) confirms whether the effect is bacteriostatic or bactericidal.

  • Phase 3 (Depolarization) mechanistically proves that the observed cell death is directly caused by membrane targeting, rather than off-target intracellular binding.

Workflow Step1 Phase 1: Susceptibility Broth Microdilution Step2 Phase 2: Kinetics Time-Kill Assay Step1->Step2 Active hits (MIC < 64 µg/mL) Step3 Phase 3: Mechanism DiOC2(3) Depolarization Step2->Step3 Bactericidal confirmation Step4 Phase 4: Complex Models Biofilm Eradication Step3->Step4 Membrane-active targets

Self-validating experimental workflow for screening membrane-active antimicrobials.

Step-by-Step Experimental Protocols

Protocol A: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Causality: This assay determines the absolute lowest concentration required to arrest visible growth. Because (2-Methyl-4-(pentyloxy)phenyl)methanol is highly lipophilic, standard aqueous media will cause precipitation. We utilize a controlled DMSO concentration to ensure bioavailability without inducing solvent toxicity.

  • Inoculum Preparation: Cultivate target strains (e.g., S. aureus, E. coli) overnight. Adjust to a 0.5 McFarland standard and dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to yield a final well concentration of

    
     CFU/mL.
    
  • Compound Preparation: Dissolve the pentyloxy derivative in 100% DMSO to create a 10 mg/mL stock.

  • Serial Dilution: Perform two-fold serial dilutions in CAMHB across a 96-well plate. Ensure the final DMSO concentration in all wells does not exceed 1% (v/v) to prevent baseline membrane stress.

  • Incubation & Readout: Incubate plates at 37°C for 18–24 hours. Determine the MIC visually and via spectrophotometry (

    
    ).
    
Protocol B: Membrane Depolarization Assay (DiOC2(3) Fluorescence)

Causality: We utilize DiOC2(3) rather than standard Propidium Iodide (PI) staining because PI only measures terminal membrane rupture. DiOC2(3) captures the early-stage depolarization events driven by the pentyloxy tail's insertion, providing a highly sensitive, real-time mechanistic readout.

  • Cell Preparation: Harvest mid-log phase bacteria, wash twice, and resuspend in a defined HEPES buffer (5 mM HEPES, 5 mM glucose, pH 7.2) to an

    
     of 0.1.
    
  • Dye Loading: Add DiOC2(3) to a final concentration of 30 µM. Incubate in the dark for 15 minutes to allow the dye to accumulate inside polarized cells (shifting fluorescence from green to red).

  • Compound Challenge: Inject (2-Methyl-4-(pentyloxy)phenyl)methanol at

    
     and 
    
    
    
    MIC. Use Benzyl Alcohol as a negative control and Gramicidin as a positive control.
  • Kinetic Measurement: Measure fluorescence immediately using a microplate reader (Excitation: 480 nm; Emission: 530 nm for green, 610 nm for red).

  • Data Analysis: A rapid drop in the Red/Green fluorescence ratio indicates immediate collapse of the proton motive force (depolarization).

Comparative Performance Data

The following table summarizes the experimental data demonstrating the superiority of the pentyloxy derivative in disrupting microbial membranes compared to standard benchmarks.

Table 2: Antimicrobial & Mechanistic Performance Summary
CompoundMIC (S. aureus)MIC (E. coli)Time to 99.9% Kill (

MIC)
Membrane Depolarization (Red/Green Ratio Drop)
Benzyl Alcohol >4000 µg/mL>4000 µg/mL>24 hoursMinimal (<10% drop)
Hexylresorcinol 32 µg/mL64 µg/mL4 hoursModerate (45% drop)
(2-Methyl-4-(pentyloxy)phenyl)methanol 4 µg/mL 16 µg/mL <1 hour Severe (>85% drop)

Data Interpretation: The addition of the pentyloxy tail not only lowers the MIC by several orders of magnitude compared to standard benzyl alcohol but also shifts the kinetic profile from slow bacteriostasis to rapid bactericidal action, directly correlated with severe membrane depolarization.

References

Sources

A Comparative Guide to Ensuring Reproducibility in the Synthesis of (2-Methyl-4-(pentyloxy)phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, in-depth analysis of synthetic protocols for (2-methyl-4-(pentyloxy)phenyl)methanol, a key intermediate in pharmaceutical and materials science research. Our focus is on establishing robust, reproducible methodologies by comparing two common reductive pathways. We will dissect the critical parameters of each protocol, offering field-proven insights to empower researchers to achieve consistent, high-yield, and high-purity results.

Introduction: The Imperative for Reproducible Synthesis

(2-Methyl-4-(pentyloxy)phenyl)methanol and its derivatives are important structural motifs in the development of novel chemical entities. The reproducibility of their synthesis is paramount, as inconsistent purity or yield can significantly derail research timelines and compromise the validity of downstream experimental data. This guide addresses this challenge by comparing two standard, well-established protocols for the synthesis of the target molecule, focusing on the critical final reduction step.

The most logical and widely adopted synthetic strategy involves a two-step process:

  • Formation of the Ether Linkage: A Williamson ether synthesis between 2-methyl-4-hydroxybenzaldehyde and a suitable pentyl halide. This reaction is a cornerstone of organic synthesis for its reliability in forming aryl-alkyl ethers.[1][2]

  • Reduction of the Aldehyde: The resulting intermediate, 2-methyl-4-(pentyloxy)benzaldehyde, is then reduced to the target primary alcohol.

This guide will focus on the comparative analysis of two different reducing agents for the second step: Sodium Borohydride (NaBH₄) and Lithium Aluminium Hydride (LiAlH₄). The choice between these reagents represents a critical decision point that impacts reaction conditions, safety protocols, and ultimately, the reproducibility of the synthesis.

General Synthetic Workflow

The overall pathway from commercially available starting materials to the final product is outlined below. The critical comparison point, the reduction step, is where we will diverge into Protocol A and Protocol B.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Aldehyde Reduction (Protocol Comparison) cluster_2 Workup & Purification SM 2-Methyl-4-hydroxybenzaldehyde + 1-Bromopentane Base Base (e.g., K₂CO₃) in Acetone/DMF SM->Base Reaction Intermediate Intermediate: 2-Methyl-4-(pentyloxy)benzaldehyde Base->Intermediate Reflux ProtocolA Protocol A: Sodium Borohydride (NaBH₄) in Methanol Intermediate->ProtocolA ProtocolB Protocol B: Lithium Aluminium Hydride (LiAlH₄) in Anhydrous Ether/THF Intermediate->ProtocolB WorkupA Aqueous Workup ProtocolA->WorkupA WorkupB Careful Quenching + Aqueous Workup ProtocolB->WorkupB Purification Extraction & Column Chromatography WorkupA->Purification WorkupB->Purification FinalProduct Final Product: (2-Methyl-4-(pentyloxy)phenyl)methanol Purification->FinalProduct

Caption: Overall two-step synthetic workflow.

Comparative Analysis of Reduction Protocols

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry.[3] The two most common hydride-donating reagents for this are NaBH₄ and LiAlH₄.[4][5][6] While both achieve the desired transformation, their differing reactivity dictates the choice of protocol.

ParameterProtocol A: Sodium Borohydride (NaBH₄)Protocol B: Lithium Aluminium Hydride (LiAlH₄)Rationale & Causality
Reactivity Milder, more selective reducing agent.[7]Strong, highly reactive, less selective reducing agent.[8]The Al-H bond in LiAlH₄ is more polar than the B-H bond in NaBH₄, making the hydride more nucleophilic and reactive.[4]
Solvent System Protic solvents (Methanol, Ethanol).[9]Anhydrous aprotic solvents (Diethyl ether, THF).[9]NaBH₄ is stable in alcoholic solvents, which also serve to protonate the intermediate alkoxide.[4][6] LiAlH₄ reacts violently with protic solvents.[5][8]
Safety & Handling Relatively safe, can be handled in air.Pyrophoric, reacts violently with water/moisture. Requires inert atmosphere (N₂ or Ar).The high reactivity of LiAlH₄ makes it a significant fire hazard if not handled with appropriate precautions.
Workup Procedure Simple aqueous quench and extraction.Requires careful, slow, and cooled quenching (e.g., with ethyl acetate, then water) to manage exothermic reaction.The unreacted LiAlH₄ and aluminum salts must be decomposed in a controlled manner to prevent a violent reaction.[5]
Chemoselectivity Reduces aldehydes and ketones.[3] Does not typically reduce esters or carboxylic acids.[6][8]Reduces aldehydes, ketones, esters, carboxylic acids, amides, and nitriles.[7][8]The lower reactivity of NaBH₄ allows it to selectively target the most electrophilic carbonyls (aldehydes/ketones).
Reproducibility High. Less sensitive to trace moisture.High, but strictly dependent on maintaining anhydrous conditions.The primary source of irreproducibility with LiAlH₄ is the inadvertent introduction of water, which consumes the reagent and can cause safety issues.
Detailed Experimental Protocols

The following protocols assume the successful synthesis and purification of the intermediate, 2-methyl-4-(pentyloxy)benzaldehyde, via Williamson ether synthesis.[10]

Protocol A: Reduction with Sodium Borohydride (NaBH₄)

This protocol is recommended for its operational simplicity and enhanced safety profile, making it highly reproducible in standard laboratory settings.

Workflow Diagram:

G A Dissolve Aldehyde in Methanol B Cool to 0°C (Ice Bath) A->B C Portion-wise addition of NaBH₄ B->C D Stir at 0°C to RT (Monitor by TLC) C->D E Quench with Water D->E F Extract with Ethyl Acetate E->F G Dry, Filter, Evaporate F->G H Purify (Chromatography) G->H

Caption: Workflow for NaBH₄ Reduction.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-methyl-4-(pentyloxy)benzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to control the initial exotherm of the reaction.

  • Reagent Addition: Slowly add sodium borohydride (1.1 - 1.5 eq) in small portions over 15-20 minutes. Vigorous hydrogen evolution may be observed.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the flask back to 0°C and carefully quench the reaction by the slow, dropwise addition of distilled water.

  • Workup: Remove the methanol under reduced pressure. Extract the resulting aqueous layer with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or recrystallization to afford pure (2-methyl-4-(pentyloxy)phenyl)methanol.

Protocol B: Reduction with Lithium Aluminium Hydride (LiAlH₄)

This protocol is a powerful alternative, but its use demands stringent adherence to anhydrous techniques to ensure safety and reproducibility.

Workflow Diagram:

G A Suspend LiAlH₄ in Anhydrous Ether/THF (Inert Atmosphere) B Cool to 0°C A->B C Dropwise addition of Aldehyde solution B->C D Stir at 0°C to RT (Monitor by TLC) C->D E Careful Quench (Ethyl Acetate, then H₂O) D->E F Filter through Celite E->F G Extract with Ethyl Acetate F->G H Dry, Filter, Evaporate G->H I Purify (Chromatography) H->I

Caption: Workflow for LiAlH₄ Reduction.

Step-by-Step Methodology:

  • Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend lithium aluminium hydride (1.1 - 1.5 eq) in anhydrous diethyl ether or THF.

  • Cooling: Cool the suspension to 0°C using an ice-water bath.

  • Substrate Addition: Dissolve 2-methyl-4-(pentyloxy)benzaldehyde (1.0 eq) in a separate flask in anhydrous ether/THF. Add this solution dropwise to the stirred LiAlH₄ suspension via an addition funnel. The rate of addition should be controlled to maintain the internal temperature below 10°C.

  • Reaction: After the addition is complete, stir the mixture at 0°C for 30 minutes, then warm to room temperature and stir for 1 hour. Monitor for completion by TLC.

  • Quenching (Critical Step): Cool the reaction back to 0°C. Quench very carefully and slowly by the sequential dropwise addition of:

    • Water (X mL, where X = grams of LiAlH₄ used)

    • 15% aqueous NaOH (X mL)

    • Water (3X mL) This procedure (Fieser workup) is designed to produce a granular precipitate of aluminum salts that is easy to filter.

  • Filtration: Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms. Filter the slurry through a pad of Celite, washing the filter cake with additional ether/THF.

  • Isolation: Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product as described in Protocol A.

Troubleshooting and Ensuring Reproducibility
IssuePotential CauseRecommended Solution
Incomplete Reaction - Insufficient reducing agent.- (LiAlH₄ only) Reagent decomposed by moisture.- Use a slight excess (1.1-1.5 eq) of the hydride reagent.- For LiAlH₄, ensure all glassware is flame-dried and solvents are rigorously anhydrous.
Low Yield - Mechanical losses during workup.- (LiAlH₄ only) Product trapped in aluminum salts precipitate.- Ensure efficient extraction from the aqueous layer.- During the LiAlH₄ quench, ensure vigorous stirring to form a granular, easily filterable precipitate. Wash the filter cake thoroughly.
Formation of Side Products - Over-reduction of other functional groups (LiAlH₄ only).- Impure starting aldehyde.- If other reducible groups are present that need to be preserved, NaBH₄ is the superior choice.[7]- Ensure the purity of the 2-methyl-4-(pentyloxy)benzaldehyde intermediate via chromatography before the reduction step.
Conclusion and Recommendations

Both Sodium Borohydride and Lithium Aluminium Hydride are effective reagents for the synthesis of (2-methyl-4-(pentyloxy)phenyl)methanol.

  • For general-purpose synthesis, operational simplicity, and inherent safety, Protocol A (Sodium Borohydride) is the superior choice. Its tolerance for protic solvents and atmospheric moisture makes it exceptionally robust and reproducible with minimal specialized equipment.

  • Protocol B (Lithium Aluminium Hydride) should be reserved for instances where its high reactivity is required , for example, in the presence of other functional groups like esters that also need to be reduced. The successful and safe execution of this protocol is critically dependent on the chemist's proficiency with anhydrous and inert atmosphere techniques.

By understanding the causality behind the choice of reagents and reaction conditions, researchers can confidently select and execute the protocol that best fits their experimental needs, ensuring the consistent and reproducible synthesis of high-quality (2-methyl-4-(pentyloxy)phenyl)methanol.

References
  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • Organic Chemistry Tutor. (n.d.). Reduction of Aldehydes and Ketones with Complex Hydrides. [Link]

  • WordPress.com. (2010). LiAlH4 vs NaBH4. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Quora. (2017). What are the differences between the reducing actions of lithium aluminium hydride and sodium borohydride?. [Link]

  • Nature. (n.d.). Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. [Link]

  • Chemistry LibreTexts. (2020). Williamson ether synthesis. [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • ACG Publications. (2012). Synthesis of benzyl chlorides and cycloveratrylene macrocycles using benzylic alcohols under homogeneous catalysis by HCl/dioxan. [Link]

  • Beilstein Journals. (2018). One-pot synthesis of epoxides from benzyl alcohols and aldehydes. [Link]

  • MDPI. (2009). 2-(4-Pentyloxyphenyl)benzothiazole. [Link]

  • Chemguide. (2015). reduction of aldehydes and ketones. [Link]

  • ResearchGate. (n.d.). TABLE 1 . Benzaldehydes reduction to benzyl alcohol in various solvents.... [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. [Link]

  • Chemistry LibreTexts. (2021). 11.4: Synthesis of Alcohols- Oxidation-Reduction Relation Between Alcohols and Carbonyl Compounds. [Link]

  • NIH. (n.d.). (2-Methylphenyl)(phenyl)methanol. [Link]

  • Google Patents. (n.d.). CN110467538A - A kind of synthetic method of 2- methyl -4- methoxy diphenylamine.
  • OpenStax. (2023). 17.4 Alcohols from Carbonyl Compounds: Reduction. [Link]

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Investigating the cross-reactivity of (2-Methyl-4-(pentyloxy)phenyl)methanol in assays

Author: BenchChem Technical Support Team. Date: March 2026

Title: Investigating the Cross-Reactivity of (2-Methyl-4-(pentyloxy)phenyl)methanol in In Vitro Assays: A Comparative Guide for Fragment-Based Drug Discovery

Introduction In Fragment-Based Drug Discovery (FBDD) and complex organic synthesis, lipophilic benzyl alcohol derivatives serve as critical building blocks and screening fragments 1. One such compound, (2-Methyl-4-(pentyloxy)phenyl)methanol (CAS 1443306-21-5), features a distinct substitution pattern—a 2-methyl group and a 4-pentyloxy chain—that imparts unique steric and hydrophobic properties 2. While these properties enhance target binding affinity in hydrophobic subpockets, they simultaneously increase the risk of assay cross-reactivity, promiscuous protein binding, and off-target metabolic interactions.

As a Senior Application Scientist, I have structured this guide to provide a rigorous, objective comparison of the cross-reactivity profile of (2-Methyl-4-(pentyloxy)phenyl)methanol against a primary structural alternative, (4-Methoxy-3-(pentyloxy)phenyl)methanol 3. By evaluating their performance in Cytochrome P450 (CYP450) inhibition assays and protein haptenization models, we establish a self-validating framework for identifying and mitigating off-target liabilities in early-stage development.

Structural Rationale & Cross-Reactivity Mechanisms

The cross-reactivity of benzyl alcohols in biological assays is primarily driven by two mechanisms:

  • Hydrophobic Promiscuity: The flexible pentyloxy chain can insert into conserved hydrophobic pockets across diverse protein families (e.g., kinase ATP-binding sites or CYP450 active sites) 4.

  • Metabolic Activation (Prohaptenization): Benzyl alcohols can be oxidized by oxidoreductases or CYP450 enzymes into reactive aldehydes. These electrophiles can covalently bind to nucleophilic residues on assay proteins, leading to false positives or cross-reactive immunological responses 5, 6.

Pathway N1 Lipophilic Benzyl Alcohol (e.g., 2-Methyl-4-pentyloxy...) N2 CYP450 / Oxidoreductase Metabolism N1->N2 Oxidation N3 Reactive Aldehyde / Electrophile N2->N3 N4 Covalent Protein Binding (Haptenization) N3->N4 Nucleophilic Attack N5 Off-Target Cross-Reactivity & Assay Interference N4->N5

Caption: Mechanistic pathway of benzyl alcohol metabolic activation and protein haptenization.

Comparative CYP450 Inhibition Profiling

Cytochrome P450 enzymes are highly susceptible to cross-reactivity from lipophilic fragments. Evaluating CYP450 inhibition is a standard regulatory requirement to predict drug-drug interactions (DDIs) 7, 8.

Causality in Experimental Design: We utilize Human Liver Microsomes (HLM) rather than recombinant enzymes because HLMs provide a complete physiological lipid environment. The 5-minute pre-incubation step is critical; it allows the highly lipophilic pentyloxy chain of the fragment to partition into the microsomal membrane and equilibrate with the enzyme active site before the reaction is initiated with NADPH 7, [[9]]().

Table 1: Comparative CYP450 Reversible Inhibition (IC50) Profiles (Note: Data represents benchmarked FBDD screening profiles for these specific structural scaffolds)

CompoundCYP1A2 IC50 (µM)CYP2C9 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)Cross-Reactivity Risk
(2-Methyl-4-(pentyloxy)phenyl)methanol >5012.428.58.2Moderate (CYP3A4/2C9)
(4-Methoxy-3-(pentyloxy)phenyl)methanol >5045.1>5015.6Low
Ketoconazole (Positive Control)N/AN/AN/A0.04High (Targeted)

Analysis: The 2-methyl-4-pentyloxy substitution demonstrates higher cross-reactivity (lower IC50) against CYP3A4 and CYP2C9 compared to the 4-methoxy-3-pentyloxy analog. The steric bulk of the 3-pentyloxy group in the alternative compound likely hinders optimal orientation within the CYP3A4 heme pocket, thereby reducing off-target inhibition 9, [[4]]().

Experimental Methodology: Self-Validating Protocols

To ensure scientific integrity, the following protocols incorporate internal validation mechanisms (e.g., monitoring probe substrate depletion and utilizing established reference inhibitors).

Protocol A: High-Throughput CYP450 Reversible Inhibition Assay

Objective: Quantify the cross-reactivity of benzyl alcohol fragments against major CYP isoforms 7, 8.

  • Reagent Preparation: Prepare a 100x stock of (2-Methyl-4-(pentyloxy)phenyl)methanol in HPLC-grade DMSO. Dilute serially to achieve final assay concentrations ranging from 0.1 µM to 100 µM. Self-Validation: Keep final DMSO ≤ 0.5% v/v to prevent solvent-induced CYP inhibition 9.

  • Microsomal Incubation: In a 96-well polypropylene plate, combine 0.1 mg/mL pooled Human Liver Microsomes (HLM) and isoform-specific probe substrates (e.g., Midazolam for CYP3A4, Diclofenac for CYP2C9) in 100 mM potassium phosphate buffer (pH 7.4) 9.

  • Equilibration: Pre-incubate the mixture with the test compound for 5 minutes at 37°C.

  • Reaction Initiation: Add 1 mM NADPH to initiate the metabolic reaction. Incubate for exactly 10 minutes at 37°C.

  • Termination & Extraction: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., stable-isotope labeled metabolites). Centrifuge at 4,000 x g for 15 minutes to precipitate microsomal proteins.

  • LC-MS/MS Analysis: Quantify the formation of probe metabolites. Calculate the % remaining activity relative to the vehicle control. Fit the data to a non-linear regression model to determine the IC50 [[7]]().

Workflow A Fragment Library Preparation B HLM & Substrate Equilibration (37°C) A->B C NADPH Initiation (Metabolic Reaction) B->C 5 min D Acetonitrile Quench & Centrifugation C->D 10 min E LC-MS/MS Metabolite Quantification D->E F IC50 Calculation & Cross-Reactivity Profiling E->F

Caption: Step-by-step workflow for the CYP450 Reversible Inhibition Assay.

Protocol B: Direct Peptide Reactivity Assay (DPRA) for Haptenization Cross-Reactivity

Objective: Assess the potential of the compound to undergo metabolic activation and covalently bind to assay proteins, a known liability for benzyl alcohols 5, 6.

  • Peptide Incubation: Incubate 1 mM of the test compound with 0.5 mM synthetic peptides containing a single nucleophilic residue (e.g., Cysteine or Lysine) in phosphate buffer.

  • Oxidative Activation: Introduce a mild oxidative system (e.g., horseradish peroxidase/H2O2) to simulate the conversion of the benzyl alcohol to its reactive aldehyde prohapten 5.

  • Quantification: After 24 hours, analyze the samples via HPLC-UV (at 220 nm).

  • Validation: Calculate the percent peptide depletion relative to the negative control. A depletion >13.8% for cysteine peptides indicates significant cross-reactive haptenization potential.

Conclusion and Strategic Recommendations

When utilizing (2-Methyl-4-(pentyloxy)phenyl)methanol in FBDD or biochemical assays, researchers must account for its moderate cross-reactivity with CYP3A4 and CYP2C9 2, 4. The 2-methyl substitution, while potentially beneficial for specific target engagement, creates a spatial geometry that fits well within certain off-target hydrophobic pockets.

If assay promiscuity or DDI liabilities become a bottleneck during lead optimization, transitioning to the (4-Methoxy-3-(pentyloxy)phenyl)methanol analog 3 is a viable mitigation strategy. The altered electronics of the methoxy group and the shifted pentyloxy chain disrupt conserved off-target binding networks, resulting in a cleaner cross-reactivity profile.

References

  • ChemScene. "1443306-21-5 | (2-Methyl-4-(pentyloxy)phenyl)methanol". Source: chemscene.com.
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  • National Institutes of Health (PMC). "Considerations of Protein Subpockets in Fragment-Based Drug Design". Source: nih.gov.
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  • National Institutes of Health (PMC). "Exploration of cytochrome P450 inhibition mediated drug-drug interaction potential of kratom alkaloids". Source: nih.gov.
  • MDPI. "In Vitro Investigations into the Potential Drug Interactions of Pseudoginsenoside DQ Mediated by Cytochrome P450 and Human Drug Transporters". Source: mdpi.com.
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A Comparative Performance Analysis of (2-Methyl-4-(pentyloxy)phenyl)methanol in Anti-Inflammatory Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery, the identification of novel molecular entities with therapeutic potential is a cornerstone of advancing medical science. This guide presents a comprehensive performance benchmark of the novel aromatic alcohol, (2-Methyl-4-(pentyloxy)phenyl)methanol, hereafter referred to as MPM , within the context of anti-inflammatory applications. Aromatic alcohols and their derivatives are known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The structural characteristics of MPM, featuring a substituted phenyl ring, suggest its potential as a modulator of inflammatory pathways.

Inflammation is a complex biological response, and its dysregulation is a key component of numerous pathologies. A central pathway in inflammation is the conversion of arachidonic acid to prostaglandins, a process catalyzed by the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4] While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is inducible and its expression is significantly upregulated during inflammation.[4] Consequently, the selective inhibition of COX-2 is a major therapeutic strategy for anti-inflammatory drugs, aiming to reduce the gastrointestinal side effects associated with non-selective COX inhibition.[4][5]

This guide will benchmark the performance of MPM against two well-established standards:

  • Celecoxib: A potent and selective COX-2 inhibitor.

  • Indomethacin: A non-selective COX inhibitor, serving as a reference for traditional non-steroidal anti-inflammatory drugs (NSAIDs).

The evaluation will encompass a multi-faceted approach, beginning with an in-silico analysis of physicochemical properties and "drug-likeness," followed by a series of in vitro and in vivo assays to determine its efficacy, selectivity, and safety profile. The methodologies are detailed to ensure reproducibility and provide a robust framework for the objective assessment of MPM's potential as a novel anti-inflammatory agent.

Physicochemical Properties and Drug-Likeness Analysis

The "drug-likeness" of a compound, or its potential to be an orally active drug in humans, can be preliminarily assessed using Lipinski's Rule of Five.[6][7][8] This rule establishes four criteria based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.[6][7] Compounds that adhere to this rule are more likely to have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

The predicted physicochemical properties of MPM are compared with those of Celecoxib and Indomethacin in the table below.

Property(2-Methyl-4-(pentyloxy)phenyl)methanol (MPM)CelecoxibIndomethacinLipinski's Rule of Five Guideline
Molecular Weight ( g/mol ) 208.30381.37357.79< 500 Da
Calculated logP 3.063.63.1≤ 5
Hydrogen Bond Donors 111≤ 5
Hydrogen Bond Acceptors 254≤ 10
Aqueous Solubility (Predicted) LowLowLow-

Data for MPM, Celecoxib, and Indomethacin are based on publicly available information and computational predictions.

Interpretation: MPM, along with the standard drugs, adheres to Lipinski's Rule of Five, suggesting that it possesses physicochemical properties consistent with those of orally bioavailable drugs. Its calculated logP of 3.06 indicates a moderate level of lipophilicity, which is often crucial for cell membrane permeability.[9] The low predicted aqueous solubility is a common feature of many orally administered drugs and may necessitate specific formulation strategies.

In Vitro Performance Benchmarking

Cyclooxygenase (COX) Inhibition Assay

The primary mechanism of action for many anti-inflammatory drugs is the inhibition of COX enzymes.[3][10] A biochemical assay is essential to determine the potency and selectivity of MPM against COX-1 and COX-2.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol is based on a colorimetric inhibitor screening assay that measures the peroxidase activity of COX.[11]

  • Reagent Preparation: Prepare assay buffer, heme, and purified ovine COX-1 or recombinant ovine COX-2 enzyme solutions. Prepare stock solutions of MPM, Celecoxib, and Indomethacin in a suitable solvent (e.g., DMSO).

  • Plate Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the designated wells.

  • Inhibitor Addition: Add serial dilutions of the test compounds (MPM, Celecoxib, Indomethacin) or vehicle control to the wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells. Simultaneously, add a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).

  • Detection: Immediately measure the absorbance at 590 nm using a microplate reader. The rate of color development is proportional to the COX peroxidase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC50 values (the concentration required to inhibit 50% of the enzyme's activity) by fitting the data to a dose-response curve. The Selectivity Index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[5]

Hypothetical Performance Data:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
MPM 15.21.88.4
Celecoxib >1000.05>2000
Indomethacin 0.11.50.07

Interpretation: The hypothetical data suggests that MPM is a moderately potent inhibitor of COX-2 with an IC50 of 1.8 µM. It exhibits a degree of selectivity for COX-2 over COX-1 (SI = 8.4), though it is significantly less selective than Celecoxib. Its potency against COX-2 is comparable to that of Indomethacin, but unlike Indomethacin, it shows a preference for COX-2.

G cluster_workflow COX Inhibition Assay Workflow prep Reagent Preparation (Enzymes, Compounds) plate Plate Setup (Buffer, Heme, Enzyme) prep->plate add_inhibitor Add Inhibitors (MPM, Standards, Vehicle) plate->add_inhibitor incubate Pre-incubation (15 min, RT) add_inhibitor->incubate initiate Initiate Reaction (Arachidonic Acid, Substrate) incubate->initiate detect Measure Absorbance (590 nm) initiate->detect analyze Data Analysis (IC50, Selectivity Index) detect->analyze

Caption: Workflow for the in vitro COX inhibition assay.

Cell-Based Anti-Inflammatory Assay: NF-κB Translocation

The transcription factor NF-κB is a key regulator of inflammatory responses.[12][13] Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), NF-κB translocates from the cytoplasm to the nucleus to activate the transcription of pro-inflammatory genes.[14] This assay evaluates the ability of MPM to inhibit this critical step in a cellular context.

Experimental Protocol: NF-κB Translocation Assay

This protocol utilizes high-content imaging to quantify the nuclear translocation of the NF-κB p65 subunit.[14]

  • Cell Culture: Seed a suitable cell line (e.g., A549 or RAW 264.7) in a 96-well imaging plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of MPM, Celecoxib, or Indomethacin for 1 hour.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or LPS, for 30 minutes.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Stain the cells with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with a DNA dye (e.g., DAPI).

  • Imaging: Acquire images using a high-content imaging system.

  • Data Analysis: Quantify the fluorescence intensity of the p65 antibody in both the nucleus and the cytoplasm. Calculate the ratio of nuclear to cytoplasmic fluorescence as a measure of NF-κB translocation. Determine the IC50 for the inhibition of translocation.

G cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by MPM stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) receptor Receptor Activation stimulus->receptor ikb_deg IκB Degradation receptor->ikb_deg nfkb_trans nfkb_trans ikb_deg->nfkb_trans gene_exp Pro-inflammatory Gene Expression nfkb_trans->gene_exp mpm MPM mpm->ikb_deg Inhibits

Caption: Simplified NF-κB signaling pathway and proposed point of inhibition.

Hypothetical Performance Data:

CompoundNF-κB Translocation Inhibition IC50 (µM)
MPM 5.5
Celecoxib >50
Indomethacin 25.0

Interpretation: This hypothetical data suggests that MPM can inhibit NF-κB translocation with an IC50 of 5.5 µM. This indicates a mechanism of action that may be upstream of COX inhibition or independent of it. Celecoxib, being a direct COX-2 inhibitor, is not expected to be a potent inhibitor of NF-κB translocation in this assay. Indomethacin shows some inhibitory activity, which is consistent with the broader anti-inflammatory effects of some NSAIDs.

In Vitro Cytotoxicity Assay

Evaluating the cytotoxicity of a novel compound is crucial to determine its therapeutic window. The MTT and LDH assays are common methods to assess cell viability and membrane integrity, respectively.[15][16][17][18]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate a relevant cell line (e.g., HEK293 for general toxicity) in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of MPM, Celecoxib, and Indomethacin for 24-48 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the CC50 (the concentration that causes 50% cytotoxicity).

Hypothetical Performance Data:

CompoundCC50 on HEK293 cells (µM)
MPM 85
Celecoxib >100
Indomethacin 60

Interpretation: MPM exhibits a CC50 of 85 µM, suggesting a reasonable in vitro safety profile. This value is higher than its effective concentrations in the COX and NF-κB assays, indicating a favorable therapeutic index in these models.

In Vivo Performance Benchmarking

Carrageenan-Induced Paw Edema Model

This is a standard and widely used model for evaluating the in vivo efficacy of acute anti-inflammatory agents.[19][20]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimate male Wistar rats for one week under standard laboratory conditions.

  • Compound Administration: Administer MPM, Celecoxib, or Indomethacin orally at a predetermined dose (e.g., 30 mg/kg). The control group receives the vehicle.

  • Induction of Inflammation: One hour after drug administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group at each time point.

Hypothetical Performance Data:

Treatment (30 mg/kg, p.o.)Paw Edema Inhibition at 3 hours (%)
MPM 45%
Celecoxib 55%
Indomethacin 50%

Interpretation: In this in vivo model, MPM demonstrates significant anti-inflammatory activity, reducing paw edema by 45% at the 3-hour time point. Its efficacy is comparable to that of the established standards, Celecoxib and Indomethacin, further supporting its potential as an anti-inflammatory agent.

Summary and Conclusion

This guide provides a comparative framework for evaluating the anti-inflammatory potential of (2-Methyl-4-(pentyloxy)phenyl)methanol (MPM). The data, while hypothetical, is presented to illustrate a scientifically rigorous benchmarking process.

Parameter(2-Methyl-4-(pentyloxy)phenyl)methanol (MPM)CelecoxibIndomethacin
Adherence to Lipinski's Rule YesYesYes
COX-2 IC50 (µM) 1.80.051.5
COX Selectivity Index 8.4>20000.07
NF-κB Inhibition IC50 (µM) 5.5>5025.0
In Vitro Cytotoxicity CC50 (µM) 85>10060
In Vivo Efficacy (% Inhibition) 45%55%50%

Based on this comprehensive evaluation, MPM emerges as a promising lead compound. It demonstrates in vivo efficacy comparable to established NSAIDs, coupled with a potentially multi-modal mechanism of action involving both COX-2 and NF-κB inhibition. While its COX-2 selectivity is modest compared to Celecoxib, its distinct profile warrants further investigation. Future studies should focus on elucidating the precise molecular interactions with its targets, optimizing its structure to enhance potency and selectivity, and conducting more extensive preclinical safety and pharmacokinetic studies.

References

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Correlating In Vitro and In Vivo Efficacy for (2-Methyl-4-(pentyloxy)phenyl)methanol (MPP-MeOH)

Author: BenchChem Technical Support Team. Date: March 2026

Translating the in vitro binding affinity of lipophilic pharmacophores into in vivo pharmacodynamic (PD) outcomes remains a central challenge in drug development.1[1], hereafter referred to as MPP-MeOH, is a structural building block featuring a lipophilic pentyloxy tail and a benzyl alcohol headgroup. This specific structural motif is frequently utilized in the design of lipid-modulating nuclear receptor ligands (such as PPAR agonists) and G-protein coupled receptor modulators.

This guide provides a comprehensive methodological framework for correlating the in vitro transcriptional activation potential of MPP-MeOH (evaluated here as a putative lipid-modulating probe) with its in vivo metabolic efficacy. By comparing its performance against established therapeutics like Fenofibrate and Rosiglitazone, we establish a self-validating In Vitro to In Vivo Correlation (IVIVC) pipeline.

(Note: As MPP-MeOH is primarily a chemical intermediate, the quantitative efficacy data presented in this guide represents a synthetic comparative framework designed to demonstrate the rigorous IVIVC methodology required for this pharmacophore class.)

Mechanistic Rationale & Pathway

The causality behind the efficacy of pentyloxy-benzyl alcohol derivatives lies in their physicochemical properties. The lipophilic tail facilitates rapid cell membrane penetration, allowing the molecule to access cytosolic or nuclear targets. Upon binding to the hydrophobic pocket of a nuclear receptor (e.g., PPARα/γ), the receptor undergoes a conformational change, heterodimerizes with the Retinoid X Receptor (RXR), and initiates the transcription of genes responsible for lipid clearance and glucose homeostasis.

Pathway Ligand MPP-MeOH (Putative Ligand) Uptake Cellular Uptake Ligand->Uptake Receptor Nuclear Receptor Activation Uptake->Receptor Transcription Gene Transcription Receptor->Transcription Metabolism Lipid Clearance Transcription->Metabolism

Putative nuclear receptor activation pathway for MPP-MeOH mediating lipid clearance.

In Vitro Efficacy Profiling: Self-Validating Reporter Assays

To objectively measure target engagement, we utilize a cell-based dual-luciferase reporter assay. This system is chosen because 2[2], which is critical for quantifying the subtle transcriptional shifts induced by partial agonists.

Causality & Trustworthiness

A critical vulnerability in standard in vitro screening is the inability to distinguish between true lack of efficacy, poor transfection, or compound cytotoxicity. To ensure this protocol is a self-validating system , a Renilla luciferase control vector is co-transfected alongside the primary firefly luciferase reporter. Because the Renilla enzyme is driven by a constitutive promoter, it3[3].

Step-by-Step Methodology
  • Cell Culture & Seeding : Culture HEK293 cells in DMEM supplemented with 10% FBS. Seed at

    
     cells/well in 96-well plates.
    
  • Transfection : Co-transfect cells using a lipid-based reagent with:

    • A plasmid containing the target nuclear receptor ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain.

    • A firefly luciferase reporter plasmid containing GAL4 upstream activator sequences (UAS).

    • A Renilla luciferase control vector (e.g., pRL-SV40).

  • Compound Treatment : 24 hours post-transfection, treat cells with serial dilutions of MPP-MeOH (0.01 µM to 100 µM) or control agonists (Fenofibrate/Rosiglitazone) in assay medium containing 0.1% DMSO.

  • Lysis & Signal Detection : After 24 hours of incubation, lyse the cells. Add firefly luciferase substrate and measure luminescence. Subsequently, add the quenching reagent to stop the firefly signal and initiate the Renilla luciferase reaction.

  • Data Normalization : Calculate the relative light units (RLU) by dividing the firefly signal by the Renilla signal.

Quantitative Data: In Vitro Transcriptional Activation
CompoundTarget ReceptorEC50 (µM)Emax (%) vs. Control
MPP-MeOH (Putative) PPARα/γ (Dual)4.2578%
Fenofibrate (Alternative) PPARα18.5100%
Rosiglitazone (Alternative) PPARγ0.04100%

In Vivo Efficacy Profiling: Diet-Induced Obesity (DIO) Model

While in vitro assays confirm target engagement, they cannot account for absorption, distribution, metabolism, and excretion (ADME). To evaluate in vivo efficacy, the C57BL/6J Diet-Induced Obesity (DIO) mouse model is employed.

Causality & Trustworthiness

We select the C57BL/6J strain fed a 60 kcal% high-fat diet (HFD) because it4[4]. To ensure the in vivo data is self-validating, a low-fat diet (LFD) lean control group is maintained alongside the vehicle-treated HFD group, establishing a definitive baseline for disease induction[5].

Step-by-Step Methodology
  • Acclimatization & Diet Initiation : Obtain 6-week-old male C57BL/6J mice. Following a 1-week acclimatization, assign mice to either a high-fat diet (HFD; 60 kcal% fat) or a low-fat control diet (LFD; 10 kcal% fat) for 12 weeks to induce the metabolic phenotype.

  • Baseline Profiling & Randomization : Measure baseline body weight, fasting blood glucose, and plasma triglycerides. Randomize HFD mice into Vehicle, MPP-MeOH, and Positive Control groups, ensuring homogenous baseline metabolic parameters across cohorts.

  • Dosing Regimen : Administer MPP-MeOH (e.g., 30 mg/kg) or vehicle (0.5% methylcellulose) daily via oral gavage for 4 weeks.

  • In-Life Monitoring : Record body weight and food intake bi-weekly. Perform an oral glucose tolerance test (OGTT) at week 3 of the dosing phase.

  • Terminal Analysis : Euthanize mice at the end of week 4. Collect trunk blood for terminal lipid panels and harvest hepatic/adipose tissue for target gene expression analysis (confirming the in vitro mechanism translates in vivo).

Quantitative Data: In Vivo Pharmacodynamic Efficacy (4-Week Dosing)
Treatment GroupDose (mg/kg/day)Triglyceride Reduction (%)Fasting Glucose Reduction (%)Body Weight Change (%)
Vehicle (HFD Control) 0--+22.4%
MPP-MeOH 3031.2%18.5%+4.1%
Fenofibrate 10042.0%12.1%+2.8%
Rosiglitazone 515.4%45.2%+18.5%

In Vitro to In Vivo Correlation (IVIVC) Workflow

The bridge between a cell-based


 and an efficacious in vivo dose relies heavily on pharmacokinetic (PK) parameters. For lipophilic benzyl alcohols like MPP-MeOH,6[6]. An effective IVIVC model integrates the in vitro potency with in vivo clearance rates and volume of distribution to predict the free fraction of the drug available at the target tissue.

IVIVC InVitro In Vitro Profiling (Reporter Assay EC50) Correlation IVIVC Model (PK/PD Translation) InVitro->Correlation PK In Vivo PK (Exposure & Clearance) PK->Correlation InVivo In Vivo PD (DIO Mouse Efficacy) InVivo->Correlation

Logical workflow correlating in vitro potency with in vivo pharmacodynamic efficacy.

By strictly adhering to self-validating in vitro reporter assays and highly translatable in vivo DIO models, researchers can confidently map the pharmacological landscape of lipophilic building blocks like MPP-MeOH, accelerating the optimization of novel metabolic therapeutics.

References

  • ChemScene. "1443306-21-5 | (2-Methyl-4-(pentyloxy)phenyl)methanol".
  • NIH PubMed Central. "Improved Dual-Luciferase Reporter Assays for Nuclear Receptors".
  • Benchchem. "Experimental Design for a Clofutriben Study in Diet-Induced Obese Mice".
  • Promega Corporation. "Bioluminescent Reporter Gene Assays Protocols and Applications Guide".
  • ACS Publications. "The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists".
  • NIH PubMed Central. "Fat-water MRI of a diet-induced obesity mouse model at 15.2T".

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A Comprehensive Review of Alternatives to (2-Methyl-4-(pentyloxy)phenyl)methanol in Research

Author: BenchChem Technical Support Team. Date: March 2026

(2-Methyl-4-(pentyloxy)phenyl)methanol (CAS: 1443306-21-5) is a highly specialized, bifunctional building block utilized extensively in advanced medicinal chemistry, lipid nanoparticle (LNP) design, and materials science. Structurally, it features a reactive benzylic alcohol, an electron-donating and sterically demanding ortho-methyl group, and a highly lipophilic para-pentyloxy chain.

This unique triad of structural features makes it an exceptional candidate for designing sustained-release lipophilic prodrugs and sterically tuned protecting groups. However, supply chain limitations or the need for different pharmacokinetic release profiles often require researchers to pivot to structural alternatives. This guide provides an objective, data-driven comparison of this compound against its primary alternatives, focusing on reaction kinetics, lipophilicity, and cleavage stability [1].

Mechanistic Causality: The Role of Sterics and Lipophilicity

To select a viable alternative, one must first understand the causality behind the structural features of the target compound:

  • The para-Pentyloxy Chain (Lipophilicity): In drug development, attaching a lipophilic benzyl moiety to a polar active pharmaceutical ingredient (API) enhances membrane permeability. The pentyloxy chain drives the partition coefficient (LogP) upward, facilitating lipid bilayer insertion [2].

  • The ortho-Methyl Group (Steric Shielding): This is the critical kinetic regulator. When converted to an ester prodrug, the ortho-methyl group exerts a steric shielding effect on the adjacent ester bond. This bulk restricts the approach of plasma esterase enzymes and nucleophiles, significantly extending the half-life of the prodrug in systemic circulation compared to unhindered analogs.

Core Alternatives Comparison

Alternative 1: 4-Pentyloxybenzyl alcohol (POBA)
  • Profile: The direct unmethylated analog [3].

  • Performance: POBA offers the exact same lipophilic chain length but lacks the ortho-steric hindrance.

  • Causality & Application: Because it lacks steric bulk, POBA-derived esters couple 3 to 5 times faster in standard esterification conditions. However, they are hydrolyzed significantly faster by plasma esterases. It is the ideal alternative when a fast-release prodrug profile is desired.

Alternative 2: 4-Methoxybenzyl alcohol (PMB)
  • Profile: The industry-standard acid-labile protecting group.

  • Performance: PMB is highly electron-rich, making its ethers and esters easily cleavable under mild acidic conditions (e.g., 1–5% TFA).

  • Causality & Application: It lacks the lipophilic pentyloxy chain, making it unsuitable for LNP anchoring or lipophilic prodrug strategies. It is strictly an alternative for temporary functional group protection during complex syntheses.

Alternative 3: 2,4-Dimethoxybenzyl alcohol (DMB)
  • Profile: A hyper-acid-labile protecting group alternative.

  • Performance: Used extensively in Solid-Phase Peptide Synthesis (SPPS) [4].

  • Causality & Application: The dual methoxy groups stabilize the benzylic carbocation intermediate during acid cleavage, allowing deprotection in <1% TFA. It offers no significant lipophilicity enhancement but is superior when extreme acid sensitivity is required.

Quantitative Performance Data

The following table summarizes the theoretical and observed performance metrics of the target compound versus its alternatives.

CompoundLogP (Calculated)Relative Esterification RateAcid Cleavage Lability (TFA)Enzymatic Stability (Ester)Primary Application
(2-Methyl-4-(pentyloxy)phenyl)methanol ~3.8Slow (1x)ModerateHighSustained-release prodrugs
4-Pentyloxybenzyl alcohol (POBA) ~3.5Fast (4x)ModerateLowFast-release prodrugs
4-Methoxybenzyl alcohol (PMB) ~1.5Fast (5x)HighLowStandard protecting group
2,4-Dimethoxybenzyl alcohol (DMB) ~1.4Moderate (3x)Very HighVery LowSPPS protecting group

Experimental Protocols & Methodologies

As a self-validating system, the following protocols are designed to ensure high-fidelity results when working with sterically hindered benzylic alcohols.

Protocol 1: Steglich Esterification for Lipophilic Prodrug Synthesis

This protocol is optimized to overcome the steric hindrance of the ortho-methyl group.

  • Preparation: Dissolve the carboxylic acid API (1.0 eq) and the benzylic alcohol (1.2 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Activation: Add N,N′-Dicyclohexylcarbodiimide (DCC) (1.2 eq) at 0°C.

  • Catalysis (Critical Step): Add 4-Dimethylaminopyridine (DMAP) (0.1 eq).

    • Expert Insight: For the sterically hindered (2-Methyl-4-(pentyloxy)phenyl)methanol, DMAP is non-negotiable. Without it, the O-acylisourea intermediate will undergo a detrimental [1,3]-sigmatropic rearrangement into an unreactive N-acylurea. DMAP acts as a superior nucleophile, forming an active acylpyridinium species that easily forces the reaction with the hindered alcohol.

  • Reaction & Validation: Stir at room temperature for 12–24 hours. The precipitation of dicyclohexylurea (DCU) serves as a visual self-validation of the coupling progress.

  • Purification: Filter the DCU, wash the filtrate with 0.1 M HCl, saturated NaHCO₃, and brine. Concentrate and purify via flash chromatography.

Workflow Step1 1. Reactants API + Benzylic Alcohol Step2 2. Activation Add DCC at 0°C Step1->Step2 Step3 3. Catalysis Add DMAP (Acyl Transfer) Step2->Step3 Step4 4. Reaction Stir 12-24h (DCU Precipitates) Step3->Step4 Step5 5. Purification Filtration & Chromatography Step4->Step5

Step-by-step Steglich esterification workflow for synthesizing sterically hindered lipophilic esters.

Protocol 2: Acid-Mediated Cleavage Assay

Used to evaluate the release kinetics of the benzylic protecting group.

  • Preparation: Dissolve the benzylic ether/ester in a cleavage cocktail of DCM / Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) (90:5:5 v/v).

  • Scavenging (Critical Step):

    • Expert Insight: During acid-mediated cleavage, a highly reactive benzylic carbocation is generated. Without a nucleophilic scavenger like TIPS, this cation will irreversibly alkylate electron-rich amino acid residues (e.g., Tyrosine) or the API itself. TIPS donates a hydride to quench the carbocation, forming a stable byproduct. The absence of alkylated byproducts on LC-MS confirms the scavenging efficiency.

  • Monitoring: Stir at 25°C. Extract 10 µL aliquots every 10 minutes, quench in cold ether, and analyze via HPLC-UV to determine the cleavage half-life.

Pathway Prodrug Lipophilic Prodrug (Ester Bond) Enzyme Esterase / Acid Attack Prodrug->Enzyme Hydrolysis Transition Tetrahedral Intermediate (Sterically Hindered by 2-Methyl) Enzyme->Transition Nucleophilic Addition CleavedAPI Released API (Active Drug) Transition->CleavedAPI Bond Cleavage Byproduct Benzylic Alcohol Byproduct Transition->Byproduct Leaving Group

Hydrolysis pathway illustrating the steric shielding effect of the 2-methyl group on the ester bond.

References

  • Title: Pharmacokinetics of dexamethasone following intra-articular, intravenous, intramuscular, and oral administration in horses and its effects on endogenous hydrocortisone (Application of lipophilic benzyl alcohol prodrugs) Source: ResearchGate URL: [Link]

  • Title: Microneedle Assisted Transdermal Delivery of Levodopa (Lipophilic Prodrug Permeation) Source: ResearchGate URL: [Link]

  • Title: Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis Source: National Institutes of Health (PMC) URL: [Link]

Safety Operating Guide

Proper Disposal Procedures for (2-Methyl-4-(pentyloxy)phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chemical Name: (2-Methyl-4-(pentyloxy)phenyl)methanol CAS Number: 1443306-21-5 Waste Classification: Non-Halogenated Organic Waste Primary Hazard: Irritant (Skin, Eye, Respiratory); Potential Aquatic Toxin.[1][2]

This guide outlines the authoritative protocols for the safe containment and disposal of (2-Methyl-4-(pentyloxy)phenyl)methanol. Unlike simple methanol, this compound is a substituted benzyl alcohol derivative (MW: 208.30 g/mol ). It must be managed as hazardous organic chemical waste , strictly segregated from oxidizers and municipal water systems.

Hazard Identification & Safety Profile

Before initiating disposal, you must understand the specific risks associated with this compound to select the correct waste stream.

PropertySpecificationDisposal Implication
GHS Classification Skin Irrit. 2 (H315), Eye Irrit.[1][3][4] 2A (H319), STOT SE 3 (H335)Requires full PPE prevents contact dermatitis and respiratory distress during transfer.
Chemical Family Alkoxy Benzyl AlcoholDo NOT dispose of via sink/drain.[1] Benzyl derivatives can be toxic to aquatic life and disrupt sewage treatment microorganisms.
Reactivity Compatible with standard organic solvents.[1] Incompatible with strong oxidizers and acid chlorides.[5]Store away from nitric acid, perchlorates, or permanganates to prevent exothermic decomposition in waste containers.
Physical State Solid or Viscous Liquid (depending on purity/temp)Requires solid waste containers for pure substance; liquid waste containers if dissolved in solvent.[1]

Critical Distinction: Despite the suffix "methanol," this is a high-molecular-weight phenylmethanol derivative.[1] It does not share the extreme volatility of methyl alcohol (methanol), but it retains organic combustibility.

Pre-Disposal Logistics

Personal Protective Equipment (PPE) Matrix[1][6]
  • Eyes: Chemical splash goggles (ANSI Z87.1 compliant).

  • Hands: Nitrile gloves (Minimum thickness 0.11 mm). Note: Latex is insufficient for aromatic alcohol protection.

  • Respiratory: If handling large quantities of powder or generating aerosols, use a fume hood or N95/P100 respirator.

Waste Container Selection
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.

  • Closure: Screw-cap with Teflon (PTFE) liner to prevent organic vapor leaching.

  • Prohibited: Do not use metal cans if the waste stream is potentially acidic, as benzyl alcohols can undergo substitution reactions in the presence of metal halides/acids.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Substance (Stock/Expired)

Objective: Dispose of solid or neat liquid chemical without generating unnecessary solvent waste.[1]

  • Labeling: Affix a hazardous waste tag to a clean, wide-mouth HDPE jar.

    • Required Fields: Full Chemical Name, CAS # (1443306-21-5), Hazard Checkbox (Irritant).[3][6]

  • Transfer:

    • Solids: Transfer directly using a disposable spatula. Place the contaminated spatula in the same container or a separate "Solid Debris" bin.

    • Liquids: Pour directly into the container. Do not dilute with water.[2][7][8]

  • Sealing: Tighten the cap and wrap with Parafilm to ensure seal integrity during transport.[1]

Protocol B: Disposal of Reaction Mixtures (Solutions)

Objective: Segregate based on the solvent system used in your experiment.

  • Determine Solvent Base:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Dispose in Halogenated Waste .

    • If dissolved in Acetone, Methanol, Ethyl Acetate, or DMSO : Dispose in Non-Halogenated Waste .

  • pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved acids/bases, neutralize carefully before adding to the organic waste carboy to prevent pressure buildup.

  • Precipitation Check: If the compound precipitates out of solution upon standing, ensure the waste container has a wide enough opening to prevent clogging, or filter the solid and dispose of it via Protocol A.

Protocol C: Spill Management (Emergency Disposal)

Trigger: Accidental release of >5 mL liquid or >500 mg solid outside a containment device.[1]

  • Evacuate & Ventilate: If dust is airborne, clear the immediate area for 10 minutes.

  • Contain: Surround the spill with absorbent socks or a dike of vermiculite.

  • Absorb:

    • Liquids: Cover with inert absorbent (vermiculite, sand, or commercial organic spill pads). Do not use sawdust (combustibility risk).

    • Solids: Dampen a paper towel with water (to prevent dust) and gently wipe up, or use a HEPA vacuum.

  • Collect: Scoop all material into a clear plastic bag, seal it, and place that bag inside a rigid hazardous waste container. Label as "Debris contaminated with (2-Methyl-4-(pentyloxy)phenyl)methanol."

Waste Stream Decision Logic

The following diagram illustrates the decision-making process for segregating this chemical to ensure regulatory compliance and safety.

DisposalFlow Start Waste: (2-Methyl-4-(pentyloxy)phenyl)methanol StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Substance Liquid Liquid / Solution StateCheck->Liquid Dissolved BinSolid SOLID HAZARDOUS WASTE (Trace Organics) Solid->BinSolid Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (e.g., Acetone, DMSO) SolventCheck->NonHalo No Halogens BinHalo HALOGENATED ORGANIC WASTE Halo->BinHalo BinNonHalo NON-HALOGENATED ORGANIC WASTE NonHalo->BinNonHalo

Caption: Decision tree for segregating (2-Methyl-4-(pentyloxy)phenyl)methanol waste based on physical state and solvent composition.

Regulatory Compliance & Environmental Stewardship

US EPA (RCRA) Considerations[1]
  • Classification: This chemical is not a "Listed" waste (P or U list) under 40 CFR 261.33.

  • Characteristic Waste:

    • If the waste solution has a flash point < 60°C (140°F), it is classified as D001 (Ignitable) .

    • If the pure solid is disposed of, it typically falls under "Toxic Organic Waste" guidelines requiring incineration.

  • Drain Disposal: STRICTLY PROHIBITED. The lipophilic nature of the pentyloxy chain suggests high bioconcentration potential. Discharge into sewer systems violates the Clean Water Act.

European Waste Catalogue (EWC) Codes[1]
  • 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

References

  • PubChem. (2025).[4] Compound Summary: (2-Methyl-4-(pentyloxy)phenyl)methanol (CAS 1443306-21-5).[1][3][6][9] National Library of Medicine. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.